2-(Methyl(4-nitrophenyl)amino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(N-methyl-4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZCAZXFREZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404118 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-16-9 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methyl(4-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyl(4-nitrophenyl)amino)ethanol, with the CAS number 18226-16-9, is a nitroaromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a 4-nitrophenyl moiety linked to an N-methylethanolamine side chain, provides a versatile scaffold for the development of novel bioactive molecules. The presence of the electron-withdrawing nitro group, a known pharmacophore in various therapeutic agents, coupled with the reactive hydroxyl and secondary amine functionalities, makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives.[1] This guide offers a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential applications in the realm of drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 2-[methyl(4-nitrophenyl)amino]ethanol | |
| CAS Number | 18226-16-9 | [2] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.20 g/mol | [3][4] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point (Predicted) | 374.9 ± 27.0 °C | [5] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.52 ± 0.10 | [2] |
| LogP (Predicted) | 1.54650 | [5] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a suitable halo-nitroaromatic precursor with 2-(methylamino)ethanol.
Plausible Synthetic Pathway
A likely synthetic route involves the reaction of 4-fluoronitrobenzene with 2-(methylamino)ethanol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the protons ortho and meta to the nitro group appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methylene protons of the ethanol group would likely appear as two triplets, and the N-methyl group as a singlet.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. Signals for the two methylene carbons and the N-methyl carbon would also be present.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, O-H stretching of the alcohol (a broad peak around 3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
UV-Vis: The UV-Vis spectrum in a suitable solvent like ethanol is expected to show a strong absorption maximum characteristic of a nitrophenyl chromophore, likely in the range of 300-400 nm.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.
Determination of Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Determination of Solubility
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide).
-
Sample Preparation: A known mass of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
-
Blank Measurement: Record the absorbance of the pure solvent (the blank).
-
Sample Measurement: Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-600 nm).
Applications in Drug Development and Research
Nitroaromatic compounds are a well-established class of molecules with diverse biological activities. The nitro group can be reduced in vivo to form reactive intermediates that can exert therapeutic effects.[6]
-
Intermediate for Bioactive Molecules: this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The hydroxyl group can be derivatized, and the nitro group can be reduced to an amine, which can then be further functionalized.
-
Precursor for Azo Dyes: The amino group, which can be generated by the reduction of the nitro group, can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. Some azo dyes have been investigated for their medicinal properties.[7]
-
Pharmacological Relevance of the Nitro Group: The 4-nitrophenyl moiety is present in several known bioactive compounds. For instance, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have been investigated for their pharmacological properties.[8] The nitro group is a key feature in a number of antimicrobial and anticancer agents.[1]
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its structural features, particularly the reactive hydroxyl and nitro groups, offer multiple avenues for chemical modification, enabling the creation of a library of derivatives for biological screening. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the design and development of new chemical entities with potential therapeutic applications. Further experimental validation of the predicted properties and exploration of its synthetic utility will undoubtedly continue to expand its role in medicinal chemistry and materials science.
References
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PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][9]
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NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][10]
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Balsamo, A., Crotti, P., Macchia, B., Macchia, F., & Del Tacca, M. (1977). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 20(1), 48–52. [Link][8]
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Arctom Scientific. (n.d.). CAS NO. 18226-16-9 | this compound. Retrieved from [Link][4]
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SIELC Technologies. (2018, February 16). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. Retrieved from [Link][11]
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PubChem. (n.d.). Ethanol, 2,2'-((4-nitrophenyl)imino)bis-. Retrieved from [Link][12]
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Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link][13]
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Al-Ayed, A. S., Al-Hadeethi, Y. N., & Al-Jafari, A. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Molecules, 27(18), 5985. [Link][7]
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Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Retrieved from [14]
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ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link][15]
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Balsamo, A., Crotti, P., Macchia, B., Macchia, F., Del Tacca, M., & Mazzanti, L. (1973). Conformation Effects on the Activity of Drugs. 4. Cyclic Analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and Evaluation of the Adrenergic Beta-Receptor Blocking Activity of 2-(p-nitrophenyl)-4-isopropylmorpholine. Journal of Medicinal Chemistry, 16(3), 224–227. [Link][16]
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U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[[2-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-. Retrieved from [Link][17]
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MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link][6]
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PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]
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ResearchGate. (2022). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Retrieved from [Link][18]
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Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M. Retrieved from [19]
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Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link][20]
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ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link][21]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link][1]
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PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. Retrieved from [Link][22]
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ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link][23]
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Bulgarian Chemical Communications. (n.d.). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link][24]
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NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link][25]
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U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-. Retrieved from [Link][26]
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SpectraBase. (n.d.). 2-(3-Nitrophenyl)ethanol. Retrieved from [Link][27]
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SpectraBase. (n.d.). (2E)-2-Methyl-3-(4-nitrophenyl)-1-phenylprop-2-en-1-ol. Retrieved from [Link][28]
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Section 1: Core Compound Identification and Properties
An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS: 18226-16-9)
Introduction
This compound, also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline, is a functionalized aromatic amine of significant interest in synthetic organic chemistry. Its structure incorporates a nitroaromatic core, a tertiary amine, and a primary alcohol, making it a versatile building block for more complex molecular architectures. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the amino group and the aromatic system. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and essential safety protocols, tailored for professionals in chemical research and development.
Chemical Identity and Physicochemical Properties
Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18226-16-9 | [1][2] |
| IUPAC Name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | [1] |
| Synonyms | N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline; Ethanol, 2-[methyl(4-nitrophenyl)amino]- | [1][2] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
Note: Experimental properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically upon synthesis.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved through the N-alkylation of a suitable precursor. The primary route involves the reaction of N-methyl-4-nitroaniline with an electrophilic two-carbon unit that introduces the hydroxyethyl moiety.
Primary Synthesis Pathway: N-Alkylation
The core of this synthesis is a nucleophilic substitution reaction. The secondary amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking an electrophilic source of the hydroxyethyl group, such as 2-chloroethanol.
Causality of Reagent Selection:
-
N-methyl-4-nitroaniline (Precursor): This is the logical starting material as it already contains the required methylamino and nitrophenyl groups. It is commercially available and can be synthesized from inexpensive 4-nitroaniline.[3][4]
-
2-Chloroethanol (Alkylating Agent): This reagent provides the desired hydroxyethyl group. The chlorine atom serves as a good leaving group, and the hydroxyl group is unreactive under the chosen conditions.
-
Base (e.g., K2CO3, NaHCO3): A non-nucleophilic base is crucial. The secondary amine on N-methyl-4-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the para-nitro group.[5] The base deprotonates the amine, generating a more potent nucleophilic anion and also neutralizes the HCl byproduct formed during the reaction.[1]
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.[5]
Diagram of Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established N-alkylation methodologies for nitroanilines.[1][5] Researchers should perform initial small-scale trials to optimize conditions.
Part A: Synthesis of N-methyl-4-nitroaniline (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitroaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol.
-
Methylation: Add methyl iodide (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter the solid inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure N-methyl-4-nitroaniline as a yellow-orange solid.[3][4]
Part B: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with N-methyl-4-nitroaniline (1.0 eq.), sodium bicarbonate (1.2 eq.), and dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred mixture, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C. Stir vigorously for 12-24 hours. The reaction should be monitored by TLC to track the consumption of the starting material.
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Section 3: Analytical Validation
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required. This constitutes a self-validating system where orthogonal methods confirm the molecular structure.
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural confirmation and purity | Aromatic protons in the 7-8 ppm range (two doublets), a singlet for the N-methyl group, and triplets for the two CH2 groups of the hydroxyethyl chain. The integration of peaks should correspond to the proton count. |
| 13C NMR | Carbon skeleton confirmation | Peaks corresponding to the aromatic carbons, the N-methyl carbon, and the two carbons of the hydroxyethyl group. |
| FT-IR | Functional group identification | Characteristic stretches for O-H (broad, ~3400 cm⁻¹), aromatic C-H, C=C (aromatic), and strong asymmetric/symmetric stretches for the N-O bonds of the nitro group (~1500 and ~1340 cm⁻¹). |
| Mass Spec (LC-MS) | Molecular weight verification | A parent ion peak [M+H]⁺ corresponding to a mass of 197.20 m/z. |
| HPLC | Purity assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >98%). |
Section 4: Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure makes it a valuable intermediate for synthesizing more complex target molecules.
Role as a Chemical Intermediate
The compound's bifunctionality (a nucleophilic hydroxyl group and a reducible nitro group) allows for sequential and selective modifications.
-
Dye and Pigment Synthesis: The nitroaniline chromophore is a common feature in disperse dyes. The nitro group can be reduced to an amine, which can then be diazotized and coupled to form azo dyes.
-
Pharmaceutical Synthesis: Nitroaromatic compounds are precursors to anilines, which are ubiquitous in medicinal chemistry. The hydroxyl group offers a site for esterification or etherification to attach other pharmacophores or modify solubility.
-
Materials Science: The structure is related to nonlinear optical (NLO) materials, where push-pull systems (electron-donating amino group and electron-withdrawing nitro group) are common motifs.[3]
Diagram of Potential Synthetic Utility
Caption: Synthetic pathways leveraging the functional groups of the title compound.
Section 5: Safety, Handling, and Storage
Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is based on data for structurally similar compounds and should be treated as a guideline. A substance-specific Safety Data Sheet (SDS) must be consulted.
GHS Hazard Classification (Predicted)
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Eye Irritation | May cause serious eye irritation. |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Section 6: References
-
BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. Retrieved from BenchChem Technical Support.
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS No. 18226-16-9), a key chemical intermediate. The document details its molecular characteristics, outlines a representative synthesis and purification protocol, and discusses methods for its analytical characterization. Furthermore, it explores its applications, with a focus on its role in the synthesis of disperse dyes and its potential as a building block in pharmaceutical development. Safety protocols and handling guidelines are also provided to ensure its proper and safe use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Introduction
This compound, also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline, is a nitroaromatic compound with significant utility in chemical synthesis. Its structure incorporates a 4-nitrophenyl group, which is a common pharmacophore and a precursor to the corresponding aniline, and a functionalized aminoethanol side chain. This combination of a reactive aromatic system and a modifiable side chain makes it a versatile intermediate for the synthesis of a variety of target molecules, including dyes and potentially bioactive compounds. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and also influences the electronic properties of molecules into which it is incorporated.
This guide will provide an in-depth exploration of the key technical aspects of this compound, from its fundamental properties to its synthesis and application, to support its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 18226-16-9 | |
| Appearance | Orange powder (predicted) | |
| Boiling Point | 385.4±32.0 °C (Predicted) | |
| Density | 1.299±0.06 g/cm³ (Predicted) | |
| Melting Point | 82-83 °C |
Synthesis and Purification
Caption: A generalized workflow for the synthesis of this compound.
Representative Synthesis Protocol
This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving nitroaromatics.[1]
Materials:
-
4-Chloronitrobenzene
-
N-Methylethanolamine
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronitrobenzene (1.0 eq.), N-methylethanolamine (1.2 eq.), and potassium carbonate (1.5 eq.).
-
Add ethanol as the solvent to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution boiled for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not widely published, the following are the expected characteristics based on its structure and data from analogous compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons of the ethanol group, the methyl group on the nitrogen, and the hydroxyl proton. The aromatic protons will likely appear as two doublets in the downfield region. The methylene protons adjacent to the nitrogen and the hydroxyl group will appear as triplets. The methyl protons will be a singlet.
-
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. Signals for the methylene carbons and the methyl carbon will also be present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretch of the alcohol (broad band around 3400 cm⁻¹)
-
C-H stretches of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹)
-
Asymmetric and symmetric N-O stretches of the nitro group (strong bands around 1520 cm⁻¹ and 1340 cm⁻¹)
-
C-N stretch (around 1300-1200 cm⁻¹)
-
C-O stretch of the alcohol (around 1050 cm⁻¹)
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethanol side chain or the nitro group.
Applications
This compound is a valuable intermediate in the synthesis of various organic molecules.
Synthesis of Disperse Dyes
Nitroanilines are well-established precursors in the synthesis of azo dyes.[3][4][5] The amino group of the corresponding aniline, obtained by reduction of the nitro group, can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The N-hydroxyethyl and N-methyl substituents on the amino group can modulate the color and fastness properties of the resulting dyes. These dyes are particularly useful for dyeing synthetic fibers like polyester.[4]
Potential in Pharmaceutical Synthesis
While specific examples of drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in many biologically active molecules. The 4-nitroaniline core is a precursor to the 1,4-phenylenediamine structure, which is found in numerous kinase inhibitors and other therapeutic agents. The N-hydroxyethyl group provides a handle for further functionalization or can contribute to the pharmacokinetic properties of a drug candidate. Therefore, this compound represents a potentially useful starting material for the synthesis of novel pharmaceutical compounds.
Safety and Handling
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Handle in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties. While detailed, published experimental data for this specific compound is somewhat limited, its synthesis, purification, and characterization can be reliably approached using standard organic chemistry techniques based on closely related analogues. Its primary application lies in the synthesis of disperse dyes, and it holds potential as a building block for the discovery of new pharmaceutical agents. Adherence to appropriate safety protocols is essential when handling this compound in a laboratory setting. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their scientific endeavors.
References
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Organic Syntheses. m-CHLORONITROBENZENE. [Link]
-
Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]
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PubChem. 2-(4-Nitroanilino)ethanol. [Link]
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SIELC Technologies. Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. [Link]
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PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]
-
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]
-
MySkinRecipes. N-(2-Hydroxyethyl) 4-methyl-2-nitroaniline. [Link]
-
rkcs.org.uk. Synthesis of novel cyclosiloxane monomers containing push–pull. [Link]
-
ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
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PMC. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. [Link]
-
MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]
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Scientific.net. New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. [Link]
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PubChem. Benzene. [Link]
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US EPA. Ethanol, 2-[(2-amino-4-nitrophenyl)amino]- - Substance Details - SRS. [Link]
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MDPI. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. [Link]
-
Journal of Chemical and Pharmaceutical Research. Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. [Link]
-
PubChem. 2,2',3,4,4',5,5',6-Octabromodiphenyl ether. [Link]
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PubChem. 2-Methyl-4-nitroaniline. [Link]
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AA Blocks. N-Acetyl-D-galactosamine. [Link]
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A Technical Guide to Determining the Organic Solvent Solubility of 2-(Methyl(4-nitrophenyl)amino)ethanol
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences bioavailability, formulation development, and process chemistry. This guide provides a comprehensive, technically detailed framework for researchers, chemists, and drug development professionals to accurately determine the solubility of 2-(Methyl(4-nitrophenyl)amino)ethanol in a range of organic solvents. While extensive solubility data for this specific compound is not widely published, this document equips scientists with the authoritative methodology to generate this crucial data in-house. The protocol herein is centered on the gold-standard isothermal equilibrium (shake-flask) method, coupled with quantitative analysis via UV-Visible spectrophotometry, a technique well-suited to the chromophoric nature of the target molecule.
Introduction: The Imperative of Solubility Profiling
This compound is a nitroaromatic compound with a molecular structure suggesting its potential utility as an intermediate in chemical synthesis, particularly in the development of dyes, materials, or pharmaceutical agents. The success of its application in these fields is fundamentally tied to its solubility characteristics. Poor solubility can impede reaction kinetics, complicate purification processes, and, in the context of drug development, lead to low bioavailability and therapeutic variability.[1][2]
Therefore, establishing a robust solubility profile across a spectrum of organic solvents, from non-polar to polar, is not merely a characterization step but a foundational pillar for rational process design and formulation. This guide provides a self-validating, step-by-step protocol to bridge the existing data gap and empower researchers to make informed decisions.
Physicochemical Properties of the Solute:
-
IUPAC Name: 2-[methyl(4-nitrophenyl)amino]ethan-1-ol[3]
-
Molecular Formula: C₉H₁₂N₂O₃[3]
-
Molecular Weight: 196.2 g/mol [3]
-
Structure: The molecule contains a polar nitro group (-NO₂), a hydrogen-bond-accepting tertiary amine, and a hydrogen-bond-donating hydroxyl group (-OH). These features suggest a complex solubility behavior that will be highly dependent on the specific solute-solvent interactions.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:
-
Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment, favoring interactions with polar solvents like acetone, acetonitrile, and ethyl acetate.
-
Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as acceptors. This predicts favorable solubility in protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in non-polar solvents like toluene, though this is likely to be limited by the polar functional groups.
A solvent's relative polarity is a useful, albeit simplified, metric for predicting these interactions.[4][5][6] A systematic investigation across a range of solvents with varying polarities is essential for a complete profile.
The Gold-Standard Protocol: Isothermal Equilibrium Solubility Determination
The most reliable method for determining thermodynamic solubility is the shake-flask or isothermal equilibrium method.[7][8][9] This technique ensures that the solvent is fully saturated with the solute, representing a true equilibrium state. The protocol described below is designed for accuracy and reproducibility.
Materials and Equipment
-
Solute: this compound, solid, purity >98%.
-
Solvents: A selection of analytical grade organic solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Dimethyl Sulfoxide).[10]
-
Apparatus:
-
Analytical balance (4-decimal place).
-
Glass scintillation vials (e.g., 20 mL) with PTFE-lined caps.
-
Orbital shaker or rotator capable of maintaining a constant temperature.
-
Temperature-controlled incubator or water bath set to 25 °C (or desired temperature).
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Volumetric flasks and pipettes (Class A).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Experimental Workflow
The workflow is a multi-step process designed to ensure equilibrium is reached and the sample is analyzed accurately.
Detailed Step-by-Step Methodology
Causality and Trustworthiness: Each step is critical for a self-validating system. Following this protocol ensures that the final solubility value is a true representation of the compound's thermodynamic limit in that solvent.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a glass vial. The key is to ensure a visible excess of solid remains after equilibration, confirming saturation.[11]
-
Using a Class A pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.
-
Prepare a minimum of three replicate vials for each solvent to assess variability.[11]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation.
-
Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate, but preliminary experiments should be conducted to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between two time points, e.g., 24 and 48 hours).[7][8]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.[7]
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would otherwise inflate the measured concentration. The filter material must be chemically compatible with the solvent.
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve (see Section 4.0). This requires a precise dilution factor (e.g., 1:100 or 1:1000).
-
Analytical Method: Quantification by UV-Vis Spectrophotometry
The nitroaromatic structure of the target compound imparts a strong UV-Visible chromophore, making spectrophotometry an ideal method for quantification.[1][12][13] The method relies on the Beer-Lambert Law, which states a linear relationship between absorbance and concentration.[14][15][16]
Instrument Setup
-
Perform a wavelength scan of a moderately concentrated solution of the compound in a chosen solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λ-max). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity and minimizes error.[16][17]
-
Use the pure solvent as a blank to zero the instrument before each measurement.
Preparation of Calibration Curve
A robust calibration curve is the foundation of accurate quantification.[17][18]
-
Prepare a Stock Solution: Accurately weigh a known mass of the compound (e.g., 10 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 100.0 mL of ethanol) in a Class A volumetric flask.
-
Create Standard Solutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ-max.
-
Plot and Analyze: Plot Absorbance vs. Concentration. The resulting graph should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An acceptable R² value must be > 0.995.[16]
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Spectroscopic Characterization of 2-(Methyl(4-nitrophenyl)amino)ethanol: A Technical Guide
Abstract
Introduction: The Imperative of Spectroscopic Validation
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical architecture of a compound, revealing intricate details about its atomic composition, connectivity, and functional groups. 2-(Methyl(4-nitrophenyl)amino)ethanol, a substituted nitroaniline, possesses a unique combination of structural features—a nitro-aromatic ring, a tertiary amine, and a primary alcohol—that give rise to characteristic spectroscopic signatures.
The validation of such structures is paramount, as even minor structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide will navigate the spectroscopic landscape of this molecule, providing a framework for its identification and characterization.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the prerequisite for interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
IR Spectral Analysis
Analysis of the Analogue: 2-(4-Nitroanilino)ethanol
The IR spectrum of 2-(4-Nitroanilino)ethanol will exhibit characteristic absorption bands for its functional groups:
-
N-H Stretch: A sharp to medium absorption around 3300-3500 cm⁻¹.
-
O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
N-O Stretch (Nitro Group): Two strong absorptions, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1300-1350 cm⁻¹.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
Predicted IR Spectrum of this compound
The key difference in the IR spectrum of the target molecule will be the absence of the N-H stretching vibration.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O Symmetric Stretch | 1300 - 1350 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-O Stretch | 1000 - 1250 | Strong |
Table 3: Predicted IR absorption bands for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol for MS Data Acquisition
Figure 4: General workflow for mass spectrometry.
Mass Spectral Analysis
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₉H₁₂N₂O₃, which corresponds to a molecular weight of 196.20 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 196.
-
Protonated Molecule ([M+H]⁺): In an electrospray ionization (ESI) mass spectrum, the base peak would likely be the protonated molecule at m/z = 197.
-
Key Fragmentation Patterns: Common fragmentation pathways would involve:
-
Loss of the hydroxyl group or water.
-
Cleavage of the C-C bond in the ethanolamine side chain.
-
Fragmentation of the nitro group.
-
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques. While direct experimental data for this compound is not readily found in the public domain, a combination of data from close structural analogues and a strong foundational understanding of spectroscopic principles allows for a reliable prediction of its spectral properties. This guide provides a robust framework for researchers to approach the structural verification of this and related molecules, underscoring the importance of a multi-faceted analytical approach in modern chemical science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266154, 2-(4-Nitroanilino)ethanol. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. In P.J. Linstrom & W.G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Technical Guide to Elucidating the Biological Activity of 2-(Methyl(4-nitrophenyl)amino)ethanol
Introduction
The compound 2-(Methyl(4-nitrophenyl)amino)ethanol presents a compelling subject for biological investigation due to its hybrid structure, incorporating both a nitroaromatic system and an ethanolamine moiety. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[1][2] Their mechanism of action is often tied to the bioreduction of the nitro group within cells, leading to the formation of cytotoxic reactive intermediates.[3][4] Concurrently, the ethanolamine fragment is a component of biological tissues and can exhibit neuromodulatory or other cell signaling activities.[5][6]
This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to systematically uncover the compound's potential cytotoxic, antimicrobial, and enzyme-inhibiting properties. The methodologies described herein are grounded in established principles of drug discovery and toxicology, emphasizing robust, self-validating experimental design to ensure data integrity and reproducibility.
Section 1: Foundational Biological Assessment Strategy
The core strategy is to progress from broad, high-throughput screening to more specific mechanistic inquiries. This approach efficiently identifies the most pronounced biological effects while conserving resources. The initial phase focuses on two key areas where the compound's structure suggests potential activity: general cytotoxicity and antimicrobial efficacy. Positive results in these foundational assays would then justify deeper mechanistic studies, such as enzyme inhibition.
The following diagram outlines the proposed investigational workflow.
Caption: High-level workflow for evaluating the biological potential of a novel compound.
Section 2: Cytotoxicity Assessment
Rationale: Evaluating the cytotoxic potential of a new chemical entity is a critical first step in drug discovery and development.[7][8] It provides essential data on the concentration range at which the compound may be harmful to cells, establishing a therapeutic window and guiding dose selection for subsequent assays.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
1. Cell Culture and Seeding:
- Select a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
- Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform a serial dilution of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept below 0.5%.
- Include control wells:
- Vehicle Control: Cells treated with media containing the same concentration of DMSO as the compound wells.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank: Media only (no cells).
- Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Incubate for 48-72 hours.
3. MTT Assay and Data Acquisition:
- After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
- Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the blank absorbance from all other readings.
- Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
- Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Data Presentation: Cytotoxicity
The results should be summarized in a clear, tabular format.
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HeLa (Cervical Cancer) | TBD | TBD |
| A549 (Lung Cancer) | TBD | TBD |
| MCF-7 (Breast Cancer) | TBD | TBD |
| HEK293 (Non-Cancerous) | TBD | TBD |
Section 3: Antimicrobial Activity Screening
Rationale: The nitro group is a well-known pharmacophore in many antimicrobial drugs.[1][2] Its presence in the test compound warrants a thorough investigation of its activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10]
Experimental Protocol: Broth Microdilution MIC Assay
1. Microorganism Preparation:
- Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).
- Prepare a fresh inoculum of each microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to the final required concentration of 5 x 10⁵ CFU/mL.
2. Compound Dilution:
- In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
3. Inoculation and Incubation:
- Add the standardized microbial inoculum to each well of the plate.
- Include control wells:
- Growth Control: Microbes in broth with no compound.
- Sterility Control: Broth only.
- Positive Control: Microbes treated with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
- Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
- Optionally, a growth indicator like Resazurin can be added to aid in visualizing viability.[11]
Data Presentation: Antimicrobial Activity
Summarize the MIC values for each tested microorganism.
| Microorganism | Strain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus (Gram +) | ATCC 29213 | TBD | TBD (Ciprofloxacin) |
| E. coli (Gram -) | ATCC 25922 | TBD | TBD (Ciprofloxacin) |
| P. aeruginosa (Gram -) | ATCC 27853 | TBD | TBD (Ciprofloxacin) |
| C. albicans (Yeast) | ATCC 90028 | TBD | TBD (Fluconazole) |
Section 4: Mechanistic Exploration - Enzyme Inhibition
Rationale: A primary mechanism of action for bioactive nitroaromatic compounds is their enzymatic reduction by nitroreductases (NTRs).[3] This process can produce reactive nitroso and hydroxylamine intermediates that are often responsible for the compound's cytotoxic or antimicrobial effects.[1] Assessing whether this compound can act as a substrate or inhibitor for these enzymes is a logical step to elucidate its mechanism. Enzyme inhibition assays are fundamental tools in drug discovery for this purpose.[12][13]
Conceptual Framework: Nitroreductase Activity Assay
This assay would measure the ability of the test compound to be reduced by a purified nitroreductase enzyme, often by monitoring the consumption of a cofactor like NADH or NADPH.
1. Assay Components:
- Purified nitroreductase enzyme (e.g., from E. coli).
- Cofactor: NADPH or NADH.
- Test Compound: this compound.
- Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
2. Procedure Outline:
- The reaction is initiated by adding the enzyme to a solution containing the buffer, cofactor, and the test compound.
- The rate of cofactor oxidation (NADH to NAD⁺) is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The kinetic parameters (Km, Vmax) for the compound as a substrate can be determined by varying its concentration.
Potential Mechanism of Action: Reductive Activation
The biological activity of many nitro-compounds is dependent on their activation within the target cell or microorganism. This often involves a "futile cycle" under aerobic conditions or a multi-step reduction under anaerobic conditions.
Caption: Reductive activation pathway of nitroaromatic compounds.[3][4]
Section 5: Conclusion and Future Directions
This guide outlines a foundational, multi-pronged strategy to characterize the biological activity of this compound. The initial cytotoxicity and antimicrobial screens will categorize the compound's primary effects and establish effective concentration ranges.
-
If significant cytotoxicity is observed, especially against cancer cell lines with selectivity over non-cancerous cells, future work should focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis assays) and exploring its potential as an antineoplastic agent.
-
If potent antimicrobial activity is identified, subsequent studies should determine the spectrum of activity against a broader panel of resistant strains, assess whether the effect is bactericidal or bacteriostatic (e.g., time-kill kinetics assays), and investigate potential resistance mechanisms.[11]
-
If the compound shows activity in both areas, mechanistic studies, such as the proposed enzyme assays, will be crucial to determine if a common pathway, like reductive activation, is responsible for both effects.
The systematic application of these protocols will generate a robust preliminary dataset, providing critical insights into the toxicological and pharmacological profile of this compound and guiding its trajectory in the drug discovery pipeline.
References
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- O'Connor, C., et al. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
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- NICNAS. (2015). Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
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An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Methyl(4-nitrophenyl)amino)ethanol (CAS No. 18226-16-9), a nitroaromatic compound with potential applications in chemical synthesis and materials science. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from commercial sources and provides a detailed examination of its probable synthetic routes, and predicted properties, based on established chemical principles and data from structurally analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into the chemistry of N-substituted nitroanilines.
Introduction and Historical Context
This compound, also known as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline, belongs to the class of N-substituted nitroanilines. While the specific discovery and detailed historical account of this compound are not well-documented in readily available literature, its structural motifs are rooted in the rich history of synthetic organic chemistry, particularly in the development of dyes and pharmaceutical intermediates.
The emergence of disperse dyes in the 1920s, designed for coloring hydrophobic fibers like cellulose acetate, spurred extensive research into non-ionic, sparingly water-soluble chromophores.[1][2][3] Aromatic nitro compounds, particularly nitroanilines, became crucial building blocks for azo and anthraquinone dyes, which constitute the majority of disperse dyes.[1][4] The functionalization of the amino group in nitroanilines, such as through N-alkylation and the introduction of hydroxyethyl groups, was a key strategy to fine-tune the dyeing properties, including color, affinity for the fiber, and fastness. It is within this context of industrial dye chemistry that the synthesis of compounds like this compound was likely first explored.
Physicochemical and Spectral Properties
Authoritative, peer-reviewed data on the physicochemical properties of this compound are scarce. However, data from various chemical suppliers provide a consistent, albeit unreferenced, profile of the compound. These properties are summarized in the table below. It is important to note that these values should be considered provisional until they can be confirmed by dedicated experimental studies.
| Property | Value | Source |
| CAS Number | 18226-16-9 | [1][2][5][6][7] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Not specified (likely a yellow or orange solid) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to have low water solubility | Inferred |
Predicted Spectral Data
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the nitro-substituted ring, the methylene protons of the ethyl group, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene ring. The methylene protons adjacent to the nitrogen and the hydroxyl group will exhibit specific splitting patterns depending on their coupling.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for the six aromatic carbons, with the carbon bearing the nitro group being the most deshielded. Signals for the methyl carbon and the two methylene carbons of the hydroxyethyl group will also be present.
-
IR Spectroscopy: The infrared (IR) spectrum is expected to display characteristic absorption bands for the N-H or O-H stretch (if intermolecularly or intramolecularly hydrogen-bonded), C-H stretches (aromatic and aliphatic), strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1530 cm⁻¹ and 1335-1365 cm⁻¹ respectively), and C-O stretching of the primary alcohol.
-
Mass Spectrometry: The mass spectrum (MS) should show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the C-N bond.
Synthesis of this compound
Route 1: Nucleophilic Aromatic Substitution (SNA)
This approach involves the reaction of an activated nitroaromatic compound with an appropriate amine. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making this a feasible synthetic route.
Reaction Scheme:
Caption: Proposed SNAr synthesis of this compound.
Experimental Protocol (Hypothetical):
Materials:
-
4-Fluoronitrobenzene
-
2-(Methylamino)ethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq), 2-(methylamino)ethanol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable volume of DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Choice of Substrate: 4-Fluoronitrobenzene is a common substrate for SNAr reactions as fluoride is a good leaving group in this context.
-
Base: Potassium carbonate is a mild base used to neutralize the HF formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like DMSO is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially given the moderate nucleophilicity of the secondary amine.
Route 2: N-Alkylation of N-Methyl-4-nitroaniline
This method involves the alkylation of a pre-formed N-methyl-4-nitroaniline with a reagent that introduces the hydroxyethyl group.
Reaction Scheme:
Caption: Proposed N-alkylation synthesis of this compound.
Experimental Protocol (Hypothetical):
Materials:
-
N-Methyl-4-nitroaniline
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-methyl-4-nitroaniline (1.0 eq) in anhydrous DMF to the suspension. Stir the mixture at 0 °C for 30 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride is used to deprotonate the secondary amine of N-methyl-4-nitroaniline, forming a more nucleophilic amide anion.
-
Solvent: Anhydrous DMF is a suitable polar aprotic solvent for this reaction.
-
Inert Atmosphere: An inert atmosphere is crucial due to the use of the highly reactive and moisture-sensitive sodium hydride.
-
Quenching: Careful quenching at low temperatures is necessary to safely neutralize the unreacted sodium hydride.
Potential Applications
While specific applications for this compound are not documented, its structure suggests potential utility in several areas, primarily as a chemical intermediate.
Intermediate in Dye Synthesis
The most probable application of this compound is as an intermediate in the synthesis of disperse dyes .[1][2][3] The N-substituted nitroaniline moiety is a common feature in azo dyes. The compound could be diazotized and coupled with various aromatic compounds to produce a range of colors for dyeing polyester and other synthetic fibers.[4] The hydroxyethyl group can improve the dye's properties, such as its affinity for the fiber and its sublimation fastness.
Caption: General workflow for the potential use of this compound in azo dye synthesis.
Precursor in Pharmaceutical and Agrochemical Research
Nitroaromatic compounds are versatile precursors in medicinal and agricultural chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the methyl and hydroxyethyl groups on the other nitrogen atom allows for the synthesis of a diverse library of compounds for biological screening.
Toxicology and Safety
Specific toxicological data for this compound are not available. However, the toxicology of structurally related nitroanilines provides a basis for assessing its potential hazards. Nitroaniline derivatives are generally considered toxic and should be handled with appropriate safety precautions.[8][9][10]
Potential Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to methemoglobinemia.[10]
-
Irritation: May cause skin and eye irritation.
Handling and Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a chemical compound with potential utility as an intermediate, particularly in the synthesis of disperse dyes. While direct and detailed scientific literature on this specific molecule is limited, its synthesis can be confidently predicted through established methods such as nucleophilic aromatic substitution and N-alkylation. Its physicochemical properties, while not yet authoritatively determined, can be inferred from data provided by chemical suppliers. The toxicological profile is likely similar to other N-substituted nitroanilines, necessitating careful handling. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for further experimental investigation to fully characterize its properties and explore its potential applications.
References
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Proactive Molecular. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). p-Nitroaniline. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved January 15, 2026, from [Link]
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Wikipedia. (2023, December 2). Disperse dye. Retrieved January 15, 2026, from [Link]
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Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol: Synthesis, Analogs, and Therapeutic Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scaffold of 2-(Methyl(4-nitrophenyl)amino)ethanol represents a class of compounds with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this core molecule and its analogs. A detailed, field-proven protocol for the synthesis via nucleophilic aromatic substitution is presented, alongside a thorough analysis of the characterization techniques used to validate the molecular structure. The guide further explores the mechanism of action, focusing on the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, which are frequently dysregulated in cancer. Quantitative data on the antiproliferative and antimicrobial activities of various derivatives are summarized, and a discussion on the structure-activity relationships (SAR) provides insights for the rational design of more potent and selective therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel small molecule inhibitors.
Introduction: The Therapeutic Promise of the Nitrophenylaminoethanol Scaffold
The quest for targeted cancer therapies has led to the exploration of a vast chemical space for scaffolds that can selectively modulate the activity of key oncogenic proteins. Among these, the this compound core structure has emerged as a promising starting point for the development of kinase inhibitors. This molecule combines the structural features of a substituted nitroaniline with an ethanolamine side chain, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The presence of the electron-withdrawing nitro group on the phenyl ring is a key feature, influencing the electronic properties of the molecule and often playing a crucial role as a pharmacophore[1]. The tertiary amine and hydroxyl functionalities provide opportunities for forming hydrogen bonds and other interactions within the ATP-binding pockets of kinases, making this scaffold particularly well-suited for targeting this important class of enzymes[2]. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis[2][3]. Therefore, small molecules that can effectively inhibit these pathways are of high therapeutic interest.
This guide will provide a detailed exploration of the synthesis, characterization, and biological activity of this compound and its analogs, with a focus on their potential as kinase inhibitors for cancer therapy.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the reaction of an activated aryl halide, such as 4-fluoro-1-nitrobenzene or 4-chloro-1-nitrobenzene, with an appropriate aminoalcohol[4]. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the amine.
General Synthesis Workflow
The synthesis of this compound can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the N-alkylation of nitroanilines[4][5][6].
Materials:
-
4-Fluoro-1-nitrobenzene (1.0 eq)
-
2-(Methylamino)ethanol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Add 2-(methylamino)ethanol (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Characterization
| Analytical Method | Expected/Reported Data for Analogs |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.2 ppm. Methylene protons of the ethanol group as triplets around δ 3.5-4.0 ppm. The N-methyl group as a singlet around δ 3.0 ppm. The hydroxyl proton as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-155 ppm. Methylene carbons of the ethanol group around δ 50-60 ppm. The N-methyl carbon around δ 40 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (if a secondary amine analog), O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively[9]. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents[1][10]. Their primary mechanism of action is believed to be the inhibition of protein kinases involved in cell growth, proliferation, and survival.
Anticancer Activity and Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in a wide range of human cancers[2][3][11]. This makes the components of this pathway attractive targets for cancer therapy. Several studies have shown that compounds structurally related to this compound can effectively inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells[2][12].
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors with potential applications in cancer therapy and possibly as antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse chemical modifications, makes them an attractive starting point for drug discovery programs.
Future research should focus on several key areas:
-
Comprehensive SAR Studies: The synthesis and biological evaluation of a focused library of analogs to elucidate detailed structure-activity relationships.
-
Target Identification and Validation: Identification of the specific kinase targets of the most potent compounds and validation of their on-target activity in cellular and in vivo models.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of cancer to determine their therapeutic potential.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases.
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- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. The protocol herein is a robust, proposed synthesis route based on the nucleophilic substitution of 2-chloroethanol with N-methyl-4-nitroaniline. This guide offers a detailed, step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind the selection of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Introduction
This compound, also known as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline, is a notable organic intermediate. Its structure incorporates a polar hydroxyl group, a tertiary amine, and a nitroaromatic ring, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aniline moiety, and the hydroxyethyl group provides a reactive handle for further functionalization, such as in the synthesis of specialized dyes or as a precursor in pharmaceutical development.
The synthesis of this compound is predicated on the well-established principles of N-alkylation of anilines. However, the reduced nucleophilicity of the aniline nitrogen due to the para-nitro group necessitates carefully optimized reaction conditions to achieve a good yield and purity. This protocol outlines a reliable method for this synthesis, addressing the common challenges associated with the alkylation of electron-deficient anilines.
Chemical Properties and Safety Data
A summary of the key chemical and physical properties of the starting materials and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| N-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 150-153 | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | -67.5 | Toxic in contact with skin and if inhaled, causes severe skin burns and eye damage.[2] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Causes serious eye irritation. |
| This compound | C₉H₁₂N₂O₃ | 196.20 | 104-105[3] | Harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[3] |
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of N-methyl-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol bearing the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
-
N-Methyl-4-nitroaniline (98% purity)
-
2-Chloroethanol (99% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-4-nitroaniline (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) to the flask. The use of a base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. Potassium carbonate is a suitable non-nucleophilic base for this purpose.
-
Under a fume hood, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the N-methyl-4-nitroaniline. DMF is a polar aprotic solvent that is effective for this type of N-alkylation reaction.
-
-
Addition of 2-Chloroethanol:
-
Begin stirring the mixture.
-
Slowly add 2-chloroethanol (1.2 eq.) to the reaction mixture dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete consumption of the starting aniline.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Allow the reaction to proceed for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
To monitor by TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel plate. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 2:1 ratio). The disappearance of the N-methyl-4-nitroaniline spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x volume) to remove residual DMF.
-
Wash the organic layer with brine (1 x volume) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolve the crude product in a minimum amount of the hot "good" solvent (ethanol or ethyl acetate).
-
Slowly add the "bad" solvent (water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 104-105 °C.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-methyl group, and the two methylene groups of the hydroxyethyl moiety.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the alkyl and aromatic groups, and the strong symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to low nucleophilicity of the aniline. | Increase the reaction time and/or temperature. Ensure a sufficiently strong, non-nucleophilic base is used. |
| Impure or wet starting materials/solvents. | Use high-purity, anhydrous reagents and solvents. | |
| Formation of Side Products (e.g., dialkylation) | Excess of the alkylating agent. | Use a slight excess of the aniline or add the alkylating agent slowly to the reaction mixture. |
| Difficulty in Purification | Oiling out during recrystallization. | Ensure the correct solvent pair and ratios are used for recrystallization. Slow cooling is crucial.[1] |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural steps and safety precautions, researchers can reliably synthesize this valuable intermediate for their research and development needs.
References
- BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis.
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Fisher Scientific. (2015). SAFETY DATA SHEET: 2-Chloroethanol.
Sources
The Versatile Intermediate: A Guide to the Application of 2-(Methyl(4-nitrophenyl)amino)ethanol in Chemical Synthesis
Abstract
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-(Methyl(4-nitrophenyl)amino)ethanol as a chemical intermediate. Primarily targeting researchers, scientists, and professionals in the fields of dye chemistry and drug development, this document elucidates the synthesis, key reactions, and practical applications of this versatile molecule. With a focus on scientific integrity and field-proven insights, we delve into the causality behind experimental choices, offering robust, self-validating protocols. This guide is designed to be an authoritative resource, grounded in established chemical principles and supported by comprehensive references to peer-reviewed literature and chemical databases.
Introduction: Understanding the Molecular Scaffolding
This compound, also known as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline, is a valuable bifunctional organic compound. Its structure is characterized by a 4-nitroaniline core, N-methylated at the amino group, and bearing a 2-hydroxyethyl substituent. This unique combination of a nucleophilic secondary amine, a hydroxyl group, and an electron-deficient aromatic ring makes it a highly versatile intermediate in organic synthesis.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the properties of the molecule. This feature is particularly exploited in the synthesis of azo dyes, where the corresponding aniline derivative is a key precursor for diazotization. The hydroxyethyl group offers a handle for further functionalization, for instance, through esterification, to modify the solubility and binding properties of the final product.
| Property | Value | Source |
| CAS Number | 18226-16-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | 104-105 °C | [1] |
| Boiling Point | 374.9±27.0 °C (Predicted) | [1] |
| Appearance | Yellowish solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents | Inferred from structure |
Synthesis of this compound: A Plausible Protocol
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a scientifically sound and practical approach can be devised based on established organic chemistry principles for N-alkylation and reaction with epoxides. The following protocol outlines a plausible and efficient synthesis route starting from N-methyl-4-nitroaniline.
Reaction Principle
The synthesis involves the nucleophilic ring-opening of ethylene oxide by N-methyl-4-nitroaniline. The lone pair of electrons on the nitrogen atom of N-methyl-4-nitroaniline attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond. A subsequent protonation of the resulting alkoxide yields the desired this compound. The reaction is typically carried out in a polar protic solvent, which can also act as a proton source.
Sources
Application Note & Protocol: A Validated Method for the N-Methylation of 4-Nitroaniline
Abstract
This document provides a detailed, validated experimental procedure for the N-methylation of 4-nitroaniline to synthesize N-methyl-4-nitroaniline. N-methyl-4-nitroaniline is a key intermediate in the synthesis of dyes, pharmaceuticals, and materials for nonlinear optical applications.[1][2] The protocol herein describes a robust and accessible method using methyl iodide as the alkylating agent and potassium hydroxide as the base in an acetone solvent system. The narrative emphasizes the rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We cover the reaction setup, work-up, purification by recrystallization, and comprehensive characterization of the final product. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development.
Introduction & Scientific Principle
The N-methylation of anilines is a fundamental transformation in organic synthesis. 4-Nitroaniline presents a specific challenge and opportunity due to its electronic structure: the strongly electron-withdrawing nitro group (-NO₂) decreases the nucleophilicity of the amine (-NH₂) nitrogen, making it less reactive than aniline itself. Conversely, this electronic arrangement is crucial for the properties of the final product, N-methyl-4-nitroaniline, which is used as a stabilizer for gunpowder and an intermediate in various industrial syntheses.[1][3][4]
The procedure detailed here is a direct N-alkylation reaction. The core mechanism involves the deprotonation of the amine nitrogen of 4-nitroaniline by a strong base, potassium hydroxide (KOH), to form a more potent nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide (CH₃I) in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction, displacing the iodide leaving group and forming the N-C bond.
Reaction Scheme: O₂N-C₆H₄-NH₂ + CH₃I --(KOH, Acetone)--> O₂N-C₆H₄-NHCH₃ + KI + H₂O
The choice of acetone as a solvent is critical; it readily dissolves the organic starting material and is polar enough to facilitate the Sₙ2 reaction without reacting with the reagents.[3] While this method is classic, alternative "green" methodologies are emerging, such as using dimethyl carbonate with a ZrOCl₂ catalyst or methanol with ruthenium complexes, which avoid the use of toxic alkyl halides.[2][5][6]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and reagent quantities.
Materials & Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| 4-Nitroaniline | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base |
| Methyl Iodide (CH₃I) | ReagentPlus®, ≥99% | Sigma-Aldrich | Methylating agent |
| Acetone | ACS Grade | VWR | Reaction solvent |
| Ethanol | 95% | VWR | Recrystallization solvent |
| Deionized Water | N/A | In-house | For work-up & recrystallization |
| Equipment | |||
| 250 mL Three-neck round-bottom flask | Reaction vessel | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Dropping funnel | For controlled addition | ||
| Buchner funnel and filter flask | For filtration | ||
| Vacuum oven | For drying | ||
| Melting point apparatus | For characterization | ||
| NMR Spectrometer | For characterization |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (6.9 g, 0.05 mol) and acetone (100 mL). Stir the mixture at room temperature until the solid is mostly dissolved.
-
Rationale: Setting up under reflux conditions allows the reaction to be heated to the boiling point of the solvent without loss of material, accelerating the reaction rate.
-
-
Addition of Base: Add powdered potassium hydroxide (4.2 g, ~0.063 mol, 1.25 eq) to the flask. Heat the mixture to reflux with vigorous stirring.
-
Rationale: A slight excess of KOH ensures complete deprotonation of the 4-nitroaniline to its more reactive anionic form. Heating increases the rate of both deprotonation and the subsequent alkylation.[3]
-
-
Addition of Methylating Agent: In a dropping funnel, prepare a solution of methyl iodide (7.8 g, 3.4 mL, 0.055 mol, 1.1 eq) in acetone (20 mL). Add this solution dropwise to the refluxing reaction mixture over a period of 30 minutes.
-
Rationale: Dropwise addition of the electrophile (methyl iodide) controls the reaction rate and helps to manage the exothermic nature of the alkylation, preventing potential side reactions. A small excess ensures the complete consumption of the starting aniline.[3]
-
-
Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cooling and Initial Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Let it stand overnight.[3] A precipitate (a mixture of the product and potassium iodide salt) should form.
Work-up and Purification
-
Solvent Removal: Remove the bulk of the acetone from the reaction mixture using a rotary evaporator.
-
Rationale: Removing the organic solvent facilitates the precipitation of the organic product when water is added.
-
-
Precipitation: Pour the concentrated residue into approximately 200 mL of cold deionized water. A yellow solid will precipitate. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 50% aqueous ethanol and heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a highly effective purification technique. The product is soluble in hot aqueous ethanol but much less soluble at cold temperatures, allowing it to crystallize out while impurities remain in the solution.[1]
-
-
Final Filtration and Drying: Collect the purified brownish-yellow crystals by vacuum filtration, washing with a small amount of cold ethanol.[3] Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.
Workflow Visualization
The overall experimental process is summarized in the workflow diagram below.
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 4. N-Methyl-4-nitroaniline | 100-15-2 [chemicalbook.com]
- 5. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of 2-(Methyl(4-nitrophenyl)amino)ethanol as a Key Intermediate in Azo Dye Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-(Methyl(4-nitrophenyl)amino)ethanol as a foundational intermediate in the synthesis of azo disperse dyes. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, provides detailed, self-validating protocols, and offers expert insights into process optimization and troubleshooting. We detail a complete synthetic pathway, beginning with the strategic reduction of the nitro group to generate a diazotizable amine, followed by diazotization and subsequent azo coupling to produce a vibrant disperse dye. This guide is intended for researchers and process chemists in the fields of dye chemistry, materials science, and chemical manufacturing.
Introduction: Strategic Importance in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their widespread use, particularly as disperse dyes for hydrophobic fibers like polyester, stems from their brilliant colors, good fastness properties, and synthetic accessibility. The core of azo dye synthesis is the azo coupling reaction , an electrophilic aromatic substitution between a diazonium salt (the electrophile) and an electron-rich coupling component (the nucleophile).[1][2]
The compound this compound (also known as N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline) is not a terminal dye molecule itself, but rather a highly valuable precursor. Its chemical architecture, featuring a nitro group on a phenyl ring attached to a tertiary amine, makes it an ideal starting point for creating the diazonium salt component. The synthetic strategy hinges on a critical transformation: the chemical reduction of the electron-withdrawing nitro group (–NO₂) into a primary aromatic amine group (–NH₂). This resultant amine is the key functional group that can undergo diazotization to form the reactive diazonium salt, which is then ready to be coupled with a variety of nucleophiles to generate a diverse palette of azo dyes.[3][4]
This application note will detail the complete workflow, providing the scientific rationale and step-by-step protocols for this transformation and its subsequent use in dye synthesis.
Physicochemical Properties & Safe Handling
A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis.
Key Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | N-(2-Hydroxyethyl)-N-methyl-4-nitroaniline | [5] |
| CAS Number | 18226-16-9 | [5] |
| Molecular Formula | C₉H₁₂N₂O₃ | [5] |
| Molecular Weight | 196.20 g/mol | [5] |
| Appearance | Orange to yellow crystalline powder | [6] |
| Melting Point | 104-105 °C | [5] |
Structure
Caption: Chemical structure of the intermediate.
Safety & Handling
This compound and related nitroaromatic compounds require careful handling. Always consult the latest Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Precautionary Measures: Wash hands and skin thoroughly after handling. In case of contact, rinse affected areas with plenty of water. If irritation persists, seek medical attention.[7]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials and sources of ignition.[6]
Core Synthetic Strategy: From Intermediate to Diazo Component
The primary utility of this compound is its conversion into a reactive diazonium salt. This is a two-step process involving reduction followed by diazotization.
Sources
Definitive Analytical Strategies for the Quantification of 2-(Methyl(4-nitrophenyl)amino)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the detection and quantification of 2-(Methyl(4-nitrophenyl)amino)ethanol. As a potential impurity or intermediate in pharmaceutical manufacturing, precise and reliable analytical control is paramount. This document provides field-proven protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This note is intended to equip researchers, quality control analysts, and drug development professionals with the necessary framework to implement these methods effectively.
Introduction and Analyte Profile
This compound is an organic compound characterized by a nitrophenyl group and an ethanolamine side chain. Its structure suggests potential use as a synthetic intermediate or emergence as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The presence of the nitroaromatic chromophore makes it highly suitable for UV-based detection, while its polarity and functional groups inform the choice of chromatographic and mass spectrometric techniques. Accurate quantification is critical for ensuring the purity, safety, and efficacy of pharmaceutical products.[2][4]
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 18226-16-9 | [5] |
| Molecular Formula | C₉H₁₂N₂O₃ | [6] |
| Molecular Weight | 196.21 g/mol | [6] |
| Appearance | Orange Powder (Predicted) | [6] |
| Melting Point | 82-83 °C (for a related isomer) | [6] |
| Boiling Point | 385.4±32.0 °C (Predicted) | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetonitrile. | [7] |
Strategic Selection of Analytical Methods
The choice of an analytical method is dictated by its intended purpose.[8] For this compound, two primary techniques are recommended, each with distinct advantages.
Figure 1: Decision workflow for selecting the appropriate analytical method.
-
HPLC-UV: This is the workhorse method for quality control environments. Its simplicity, robustness, and lower cost make it ideal for quantifying the analyte as a known impurity in drug substances or products where concentration levels are expected to be within the linear range of UV detection. The strong UV absorbance of the nitrophenyl group ensures good sensitivity.
-
LC-MS/MS: This method offers unparalleled selectivity and sensitivity.[9] It is the definitive choice for trace-level quantification, analysis in complex biological matrices (e.g., pharmacokinetic studies), and unequivocal identification. By monitoring a specific precursor-to-product ion transition, interferences can be virtually eliminated.[10]
Protocol 1: HPLC-UV Method for Quantitative Analysis
This protocol details a reversed-phase HPLC method for the routine quantification of this compound.
Principle
The analyte is separated from other components on a C18 stationary phase based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution, and the analyte is quantified by its absorbance of UV light. Methods for similar nitrophenol compounds often use this approach.[11][12]
Materials and Instrumentation
-
Reference Standard: this compound, >98% purity.
-
Solvents: HPLC-grade Acetonitrile (MeCN) and ultrapure water.
-
Column: Ascentis® Express C18, 100 mm × 4.6 mm, 2.7 µm particle size, or equivalent.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
Detailed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | Balances retention and run time for a non-polar analyte on a C18 column. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak shape. |
| Detection λ | 380 nm | Nitroanilines exhibit strong absorbance maxima in this region. A full UV scan of the standard is recommended to confirm the optimal wavelength.[13] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve in the diluent to achieve a theoretical analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
Validation provides documented evidence that the method is suitable for its intended purpose.[2][4] The following parameters must be assessed according to ICH guidelines.[1]
Figure 2: Interconnected workflow for analytical method validation.
-
Specificity: Analyze blank diluent, a placebo sample, and a sample spiked with the analyte. The analyte peak should be free from interference at its retention time.[3]
-
Linearity: Inject the calibration standards (at least five concentrations) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0-102.0%.[4]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.[1]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).
-
Limit of Detection (LOD): Determine the lowest concentration that can be detected (typically where the signal-to-noise ratio is ~3:1).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Protocol 2: LC-MS/MS Method for Trace Analysis
This protocol provides a highly sensitive and selective method for detecting this compound at trace levels.
Principle
After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization) and enters the mass spectrometer. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) technique provides exceptional specificity.[9][14]
Materials and Instrumentation
-
Reference Standard: As above. An isotopically labeled internal standard is recommended for highest accuracy.
-
Solvents: LC-MS grade Acetonitrile, Methanol, and water.
-
Mobile Phase Additive: Formic acid, 99%+.
-
Column: As specified for HPLC-UV, or a UPLC-equivalent for faster analysis.
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Detailed LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 30% B to 90% B over 5 min | Gradient elution is often required to clean the column when analyzing complex matrices. |
| Flow Rate | 0.4 mL/min | A lower flow rate is optimal for ESI efficiency. |
| Column Temp. | 40 °C | Ensures robust and reproducible chromatography. |
| Injection Vol. | 5 µL | Smaller volume to prevent overloading the MS source. |
Tandem Mass Spectrometry
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The amine group is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 197.1 | Calculated from the molecular formula C₉H₁₂N₂O₃. This must be confirmed by direct infusion of the standard. |
| Product Ions (MRM) | m/z 165.1 (Quantifier), m/z 149.1 (Qualifier) | Predicted fragments from loss of CH₂O (methanol from ethanol side chain) and subsequent losses. These must be optimized experimentally. |
| Collision Energy | To be optimized empirically for each transition. | Varies by instrument; tune for maximum product ion intensity. |
| Source Temp. | ~500 °C | To be optimized for efficient desolvation. |
Sample Preparation
For complex matrices like plasma or tissue, a sample cleanup step is mandatory.
-
Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile (containing internal standard) to 1 volume of plasma. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): Alternatively, use a mixed-mode or reversed-phase SPE cartridge to extract the analyte and remove interferences.[14]
-
Evaporate the supernatant/eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Method Validation
The validation follows the same principles as the HPLC-UV method but with acceptance criteria appropriate for bioanalytical or trace-level methods, often guided by FDA or EMA guidelines. The use of a stable, isotopically labeled internal standard is highly recommended to correct for matrix effects and variability.
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound should be based on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The HPLC-UV method presented is robust and ideal for routine quality control applications. For research, bioanalysis, or trace impurity detection where confirmation is required, the LC-MS/MS method is superior. Both protocols, when properly validated, will provide reliable and accurate data, ensuring rigorous analytical control in pharmaceutical development and manufacturing.
References
-
Vertex AI Search Result[1], Validation of Impurity Methods, Part II. (2014-08-22). Available at:
-
Vertex AI Search Result[15], Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]- | SIELC Technologies. (2018-02-16). Available at:
-
Vertex AI Search Result[2], Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). Available at:
-
Vertex AI Search Result[6], Buy 2-((4-Methyl-2-nitrophenyl)amino)ethanol from JHECHEM CO LTD - Echemi. Available at:
-
Vertex AI Search Result[3], VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at:
-
Vertex AI Search Result[8], Analytical method validation: A brief review. Available at:
-
Vertex AI Search Result[4], Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025-08-08). Available at:
-
Vertex AI Search Result[13], Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide - Benchchem. Available at:
-
Vertex AI Search Result[14], Analytical Method Summaries. Available at:
-
Vertex AI Search Result[5], 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol - BLDpharm. Available at:
-
Vertex AI Search Result[9], Detecting nitrofuran metabolites in animal products using LC/MS/MS. Available at:
-
Vertex AI Search Result[7], N-Methyl-4-nitroaniline: properties, applications and safety - ChemicalBook. (2023-08-29). Available at:
-
Vertex AI Search Result[11], HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. Available at:
-
Vertex AI Search Result[10], Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples - SciSpace. (2012-02-29). Available at:
-
Vertex AI Search Result[12], Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at:
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Application Notes & Protocols for the Purification of 2-(Methyl(4-nitrophenyl)amino)ethanol
Abstract
This document provides a comprehensive guide to the purification of 2-(Methyl(4-nitrophenyl)amino)ethanol, a key intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. Achieving high purity is critical for downstream applications, ensuring reaction specificity, maximizing yields, and maintaining safety and quality standards. This guide details two primary purification techniques: Recrystallization and Flash Column Chromatography. It offers not only step-by-step protocols but also the underlying scientific principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating, with integrated steps for assessing purity throughout the workflow.
Introduction: The Imperative for Purity
This compound (MW: 196.2 g/mol , MP: 104-105°C) is a nitroaromatic compound whose utility is directly tied to its purity.[1] Contaminants can interfere with subsequent synthetic steps, introduce unwanted side products, and complicate the characterization of final compounds. The presence of a polar hydroxyl group and a nitro group, combined with a tertiary amine, gives the molecule a moderate polarity, which dictates the choice of appropriate purification strategies.
Common impurities often stem from the synthetic route used. A plausible synthesis involves the reaction of N-methyl-2-aminoethanol with a 4-nitrophenyl halide or the nitration of 2-(methylamino)ethanol. Therefore, typical impurities may include:
-
Unreacted Starting Materials: Such as N-methyl-2-aminoethanol or 4-nitroaniline.
-
Over-nitrated Byproducts: Isomers or dinitro compounds.
-
Solvent Residues: Residual solvents from the reaction medium.
-
Side-Reaction Products: Such as the unmethylated precursor, 2-(4-nitroanilino)ethanol.[2]
This guide provides robust methods to remove these contaminants, yielding high-purity this compound suitable for the most demanding research and development applications.
Overall Purification Strategy
The choice of purification technique depends on the impurity profile and the desired scale. For most common scenarios where the product is the major component, recrystallization is the most efficient method. If impurities are closely related in polarity or if recrystallization fails to achieve the desired purity, flash column chromatography is the recommended secondary method.
Caption: High-level workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in solubility.[3] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent (mother liquor).[4]
Causality Behind Experimental Choices: Solvent Selection
The key to successful recrystallization is the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
Given the structure of this compound, polar protic solvents are a good starting point. Ethanol is often an excellent choice for compounds with hydroxyl groups.[4][5] A mixed-solvent system, such as ethanol and water, can also be highly effective. In this system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point), after which slow cooling induces crystallization.[4]
Detailed Step-by-Step Methodology: Ethanol Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (start with ~15-20 mL) and a stir bar. Gently heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid just dissolves. Causality Note: Adding excess solvent will reduce the final yield, as more of the compound will remain in the mother liquor upon cooling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the solution to boiling for a few minutes. Causality Note: Carbon adsorbs colored impurities. It must be added to a solution below its boiling point to avoid violent frothing.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. Causality Note: The solvent must be cold to minimize re-dissolving the purified crystals.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
-
Purity Assessment: Check the melting point of the dried crystals. A sharp melting point close to the literature value (104-105°C) indicates high purity.[1]
Caption: Step-by-step workflow for the recrystallization protocol.
Protocol 2: Flash Column Chromatography
When recrystallization is ineffective, flash column chromatography is the method of choice for purification. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).
Causality Behind Experimental Choices: Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like this compound. Its surface is rich in polar silanol (Si-OH) groups.
-
Mobile Phase: The mobile phase's role is to move the compounds down the column. A less polar mobile phase will result in slower elution for polar compounds, while a more polar mobile phase will accelerate their movement. The ideal solvent system should provide a good separation between the target compound and impurities, with a target Retention Factor (Rf) of ~0.3 for the desired compound on a TLC plate.[6] A common solvent system for compounds of this polarity is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
Detailed Step-by-Step Methodology
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots under UV light.
-
Select the solvent system that gives your target compound an Rf value of approximately 0.3.[6]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen mobile phase.[6]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Add more mobile phase and allow it to drain until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Spot several fractions on a single TLC plate alongside a spot of the crude material for comparison.
-
-
Isolation of Pure Product:
-
Combine the pure fractions (those containing only the spot corresponding to the target compound).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Assessment: Confirm the purity of the isolated product using HPLC or by measuring its melting point.
Caption: Step-by-step workflow for the flash column chromatography protocol.
Data Summary and Expected Outcomes
This table summarizes the expected outcomes for each purification technique, providing a clear basis for comparison.
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity | >99% (if successful) | >98% |
| Expected Yield | 60-90% (highly dependent on crude purity) | 70-95% |
| Scalability | Excellent for large quantities | Good for lab scale (mg to g) |
| Speed | Moderate (requires slow cooling) | Fast (typically < 1 hour) |
| Solvent Consumption | Low to Moderate | High |
| Key Advantage | High purity, cost-effective for large scale | Excellent for separating complex mixtures |
| Final Product Form | Crystalline Solid | Amorphous Solid (post-evaporation) |
References
-
PubChem. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. National Center for Biotechnology Information. URL: [Link]
-
Chemsrc. 2-[(4-Nitrophenyl)amino]ethanol. URL: [Link]
-
SIELC Technologies. Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. URL: [Link]
-
PubChem. 2-(4-Nitroanilino)ethanol. National Center for Biotechnology Information. URL: [Link]
- University of California, Davis. Recrystallization. URL: [No direct URL from search, but general knowledge source]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL: [Link]
- Indira Gandhi National Open University. Chromatographic Separation of Organic Mixtures. URL: [No direct URL from search, but general knowledge source]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. URL: [Link]
-
PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. URL: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. URL: [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. YouTube. URL: [Link]
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Scale-Up Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Nitroaromatic Intermediate
2-(Methyl(4-nitrophenyl)amino)ethanol, also known as N-(2-hydroxyethyl)-N-methyl-4-nitroaniline, is a valuable bifunctional molecule in the landscape of organic synthesis. Its structure, incorporating a nitro-activated aromatic ring and a reactive ethanolamine sidechain, renders it a key intermediate in the development of a diverse array of compounds. The potent electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to further chemical modifications, while the hydroxyl group of the ethanolamine moiety offers a handle for subsequent synthetic transformations. This unique combination of functionalities has led to its use in the synthesis of dyes, materials with non-linear optical properties, and as a precursor to pharmacologically active molecules. This application note provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on a robust and scalable protocol, in-depth mechanistic understanding, and thorough analytical characterization.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO₂), which activate the ring towards attack by nucleophiles.
In this specific synthesis, 4-fluoronitrobenzene serves as the electrophilic aromatic substrate. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The nucleophile is N-methylethanolamine, which attacks the carbon atom bearing the fluorine.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the para-nitro group is crucial as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product.
Process Optimization and Key Parameters
For a successful and scalable synthesis, several parameters must be carefully controlled:
| Parameter | Recommended Condition | Rationale and Impact on Yield/Purity |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | These solvents effectively solvate the reactants and the charged intermediate, promoting the reaction rate. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or decomposition. |
| Base | K₂CO₃ or Et₃N (optional) | Can be used to deprotonate the N-methylethanolamine, increasing its nucleophilicity. However, the reaction can often proceed without an added base. |
| Stoichiometry | Slight excess of N-methylethanolamine | Ensures complete consumption of the more expensive 4-fluoronitrobenzene. |
| Work-up | Aqueous wash and extraction | Removes inorganic salts and unreacted N-methylethanolamine. |
| Purification | Column chromatography or recrystallization | Essential for obtaining a high-purity final product suitable for downstream applications. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale with considerations for future scale-up.
Materials and Reagents
-
4-Fluoronitrobenzene (99%)
-
N-Methylethanolamine (99%)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
Safety Precautions
-
4-Fluoronitrobenzene: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3]
-
N-Methylethanolamine: This compound is corrosive and can cause burns.[2][3][4][5] Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: DMSO and DMF are skin-penetrating solvents. Avoid direct contact. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.
Reaction Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoronitrobenzene (1.0 eq).
-
Addition of Reagents: Add anhydrous DMSO or DMF to dissolve the 4-fluoronitrobenzene. To this solution, add N-methylethanolamine (1.2 eq) dropwise at room temperature with stirring.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-fluoronitrobenzene spot indicates the completion of the reaction.
Work-up Procedure
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure product as a solid.
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the final product. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of formic or phosphoric acid is a good starting point for method development.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethanolamine chain, the N-methyl group, and the hydroxyl proton. The aromatic protons will appear in the downfield region, typically as two doublets due to the para-substitution pattern. The methylene protons adjacent to the nitrogen and the hydroxyl group will appear as triplets. The N-methyl group will be a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. The carbons of the ethanolamine side chain and the N-methyl group will also have characteristic chemical shifts.
Conclusion
The scale-up synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient process. By carefully controlling key reaction parameters and implementing a thorough purification strategy, this valuable intermediate can be produced in high yield and purity. The detailed protocol and analytical guidance provided in this application note are intended to support researchers and drug development professionals in the successful synthesis and application of this versatile compound.
References
- ChemicalBook. (2025). 4-Fluoronitrobenzene - Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Fluoronitrobenzene | 350-46-9.
- Thermo Fisher Scientific. (2025). 4-Fluoronitrobenzene Safety Data Sheet.
- Fisher Scientific. (n.d.). N-Methylethanolamine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). N-Methylethanolamine Material Safety Data Sheet.
- BenchChem. (2025). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol.
- BenchChem. (n.d.). 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- SIELC Technologies. (2018). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-.
- BenchChem. (n.d.). Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol.
- ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile.
- SIELC Technologies. (n.d.). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column.
- Parchem. (n.d.). N-(2-Hydroxyethyl) 4-Methyl-2-Nitroaniline (Cas 100418-33-5).
- PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-.
- PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol.
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- BLDpharm. (n.d.). 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol.
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Patsnap. (n.d.). 4-methyl-2-nitroaniline synthesis method.
- Sigma-Aldrich. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
- ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA).
- Quick Company. (n.d.). "Process For Preparation Of N [2 Amino 4 [(4 Fluorophenyl) -.
- Google Patents. (n.d.). CN106366006A - Preparation method of N-(2-nitrophenyl)ethanolamine.
- BLDpharm. (n.d.). 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol. Retrieved from BLDpharm.((4-Amino-2-nitrophenyl)amino)ethanol*.
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- 5. parchem.com [parchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Laboratory Preparation of 2-(Methyl(4-nitrophenyl)amino)ethanol
Abstract: This document provides a comprehensive, field-proven guide for the laboratory synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol, a key intermediate in the production of various organic compounds, including azo dyes such as Disperse Red 1. The protocol is designed for researchers, scientists, and professionals in drug development and materials science. It emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation techniques to ensure a reliable and reproducible synthesis.
Scientific Introduction & Rationale
This compound is a valuable bifunctional molecule featuring a nitroaromatic system and an ethanolamine side chain. The strong electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the aniline nitrogen, making this compound a crucial precursor in organic synthesis.[1] Its most prominent application is as a key building block for C.I. Disperse Red 1, a widely used azo dye for polyester fabrics.[2][3][4][5]
The synthesis detailed herein proceeds via a classical nucleophilic substitution pathway. The chosen methodology involves the N-alkylation of N-methyl-4-nitroaniline with 2-chloroethanol. This approach is favored for its reliability, use of readily available starting materials, and straightforward execution in a standard laboratory setting. Understanding the reactivity of N-methyl-4-nitroaniline, a derivative of the highly toxic 4-nitroaniline, is critical for the safe and successful execution of this protocol.[6][7]
Reaction Mechanism: Nucleophilic Alkylation
The core of this synthesis is a Williamson ether synthesis-like reaction, but on a nitrogen atom (N-alkylation) instead of an oxygen. The secondary amine, N-methyl-4-nitroaniline, acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient carbon atom of 2-chloroethanol, which bears a partial positive charge due to the electronegativity of the adjacent chlorine atom. The chlorine atom is subsequently displaced as a chloride ion, forming a new carbon-nitrogen bond.
A base, such as potassium carbonate or sodium hydroxide, is essential for two primary reasons:
-
Deprotonation: It deprotonates the amine, enhancing its nucleophilicity and increasing the reaction rate.
-
Neutralization: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
Caption: Figure 1: N-Alkylation Mechanism.
Environment, Health, and Safety (EHS) Protocol
CRITICAL: A thorough risk assessment must be conducted before commencing any laboratory work. The starting materials for this synthesis are hazardous. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a full-face shield.
-
Flame-resistant laboratory coat.
-
Chemical-resistant gloves (Nitrile is acceptable for incidental contact, but heavyweight butyl or neoprene gloves are recommended for handling larger quantities).
-
-
Reagent Hazards:
-
N-methyl-4-nitroaniline: Combustible solid. Toxic. Belongs to the nitroaniline class of compounds, which are known for their systemic toxicity.[6][7]
-
4-Nitroaniline (Related Precursor): Very hazardous in case of skin contact (irritant, permeator), eye contact, ingestion, and inhalation.[8][9][10][11][12] May cause damage to organs through prolonged or repeated exposure.[10][11]
-
2-Chloroethanol: Highly toxic and flammable. Can be fatal if swallowed, inhaled, or absorbed through the skin.
-
Potassium Carbonate (Anhydrous): Causes serious eye irritation.
-
Ethanol (Solvent): Highly flammable liquid and vapor.
-
-
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers. Do not dispose of any materials down the drain.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | CAS No. | Grade | Supplier |
| N-methyl-4-nitroaniline | 100-15-2 | ≥98% | Standard Chemical Supplier |
| 2-Chloroethanol | 107-07-3 | ≥99% | Standard Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | ≥99% | Standard Chemical Supplier |
| Ethanol (EtOH), 200 proof | 64-17-5 | ACS Grade | Standard Chemical Supplier |
| Deionized Water (H₂O) | 7732-18-5 | Type II | In-house |
| Celite® 545 (optional, for filtration) | 61790-53-2 | N/A | Standard Chemical Supplier |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | N/A | Standard Chemical Supplier |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and Büchner funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum oven
Quantitative Data and Protocol Summary
This protocol is designed for a representative laboratory scale. Adjustments can be made, but stoichiometry should be maintained.
| Component | Molar Mass ( g/mol ) | Mass / Volume | Moles | Equivalents |
| N-methyl-4-nitroaniline | 152.15 | 7.61 g | 0.05 | 1.0 |
| 2-Chloroethanol | 80.51 | 4.43 g (3.9 mL) | 0.055 | 1.1 |
| Potassium Carbonate | 138.21 | 10.37 g | 0.075 | 1.5 |
| Ethanol | 46.07 | 100 mL | - | - |
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow Diagram.
Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure the setup is securely clamped within a chemical fume hood.
-
Charging Reactants: To the flask, add N-methyl-4-nitroaniline (7.61 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and ethanol (100 mL). The use of anhydrous potassium carbonate is crucial as water can lead to side reactions.
-
Addition of 2-Chloroethanol: Begin stirring the suspension. Slowly add 2-chloroethanol (3.9 mL, 0.055 mol) to the flask using a syringe or dropping funnel over 5-10 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 12-18 hours. Causality Note: Heating is necessary to provide the activation energy for the nucleophilic substitution, which is often slow at room temperature.
-
Monitoring (Optional but Recommended): Periodically check the reaction's progress by TLC. Spot the reaction mixture against the N-methyl-4-nitroaniline starting material. A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Salt Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the salt cake with a small amount of fresh ethanol (~20 mL) to recover any trapped product.
-
Work-up - Solvent Removal: Combine the filtrate and the washings. Concentrate the solution using a rotary evaporator to remove the bulk of the ethanol. A viscous, dark orange-yellow oil or slurry will remain.
-
Work-up - Precipitation: Place a beaker containing 200 mL of ice-cold deionized water on a stir plate and stir vigorously. Slowly pour the concentrated residue from the previous step into the cold water. A bright yellow solid should precipitate immediately. Causality Note: The organic product is insoluble in water, causing it to precipitate out while any remaining inorganic salts or water-soluble impurities remain in the aqueous phase.
-
Work-up - Isolation of Crude Product: Collect the yellow solid by vacuum filtration. Wash the solid in the funnel with several portions of cold deionized water (3 x 50 mL) to remove any residual water-soluble impurities.
-
Purification - Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
-
Purification - Final Collection: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol to remove any surface impurities.
-
Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 70-85%.
Product Characterization & Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
-
Appearance: Yellow crystalline solid.
-
Melting Point: Literature melting point is approximately 82-84°C. A sharp melting point within this range is indicative of high purity.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.9-8.2 ppm: (d, 2H) - Aromatic protons ortho to the nitro group.
-
δ ~6.6-6.8 ppm: (d, 2H) - Aromatic protons meta to the nitro group.
-
δ ~3.8-4.0 ppm: (t, 2H) - Methylene protons adjacent to the oxygen (-CH₂-OH).
-
δ ~3.5-3.7 ppm: (t, 2H) - Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
δ ~3.1 ppm: (s, 3H) - Methyl protons (-N-CH₃).
-
δ ~1.5-2.5 ppm: (br s, 1H) - Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary.
-
-
FT-IR Spectroscopy (ATR):
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.
-
~1590 & ~1320 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.
-
~1520 cm⁻¹: Aromatic C=C stretch.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 197.09.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents. 2. Insufficient heating or reaction time. 3. Wet reagents (especially K₂CO₃). | 1. Use fresh, high-purity reagents. 2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC. 3. Use anhydrous K₂CO₃ and solvent. |
| Impure Product (by TLC/NMR) | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend reaction time or increase equivalents of 2-chloroethanol slightly. 2. Repeat the recrystallization step, ensuring slow cooling for better crystal formation. |
| Oily Product Instead of Solid | 1. Presence of impurities. 2. Insufficient drying. | 1. Purify via column chromatography (silica gel, Hexanes:EtOAc gradient). 2. Dry the product under high vacuum for an extended period. |
References
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Australian Department of Health. [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. [Link]
-
Clark, J. H., & Macquarrie, D. J. (Year). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, RSC Publishing. [Link]
-
PubChem. 4-Nitroaniline. National Institutes of Health. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]
-
PubChem. Disperse Red 1. National Institutes of Health. [Link]
- Google Patents. (2003).
-
PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]
-
ResearchGate. Structure of the dye disperse red 1 (DR1) with the different radical.... [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
PubChem. 2-(4-Nitroanilino)ethanol. National Institutes of Health. [Link]
-
PubChem. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. National Institutes of Health. [Link]
-
ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
-
Chemchart. 2-[(4-nitrophenyl)amino]ethanol (1965-54-4). [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Google Patents. (2015). Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
- Google Patents. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
-
PubChem. 2-Chloro-N-methyl-4-nitroaniline. National Institutes of Health. [Link]
-
NIST WebBook. 2-Chloro-N,N-dimethyl-4-nitroaniline. [Link]
- Google Patents. (1982).
- Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine.
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
SIELC Technologies. (2018). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. [Link]
-
Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disperse Red 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ジスパースレッド 1 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved via the N-alkylation of N-methyl-4-nitroaniline with a 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide. The primary challenge in this reaction is the reduced nucleophilicity of the starting amine. The potent electron-withdrawing effect of the para-nitro group deactivates the methylamino group, making the reaction more sluggish than typical N-alkylations of anilines.[1] Consequently, achieving high yields requires careful optimization of reaction parameters to drive the reaction to completion while minimizing side-product formation.
Below, we present a troubleshooting guide and frequently asked questions to address the most common issues encountered during this synthesis.
Core Synthesis Pathway and Side Reactions
The primary reaction involves the nucleophilic attack of N-methyl-4-nitroaniline on a 2-carbon electrophile to introduce the hydroxyethyl group. However, a key competing reaction is over-alkylation, leading to a quaternary ammonium salt.
Caption: Fig 1. Desired synthesis pathway and major side reaction.
Troubleshooting Guide
Low conversion rates and the formation of multiple byproducts are the most frequently reported issues. This table provides a systematic approach to diagnosing and solving these problems.
| Problem Observed | Potential Cause | Recommended Solution & Protocol |
| Low or No Conversion (Starting material remains) | 1. Insufficient Reactivity: The N-methyl-4-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group.[1] | Increase Reaction Temperature: Gradually increase the temperature to 80-120 °C. For sluggish reactions, a higher-boiling solvent like DMF or DMSO is necessary. Monitor for decomposition by TLC.[1] |
| 2. Inappropriate Base: The chosen base (e.g., NaHCO₃) may be too weak to facilitate the reaction or neutralize the HCl byproduct effectively.[1] | Screen Stronger Bases: Potassium carbonate (K₂CO₃) is a common and effective choice. For very difficult cases, consider stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), though these may increase side reactions.[1] | |
| 3. Poor Solvent Choice: The solvent may not adequately dissolve reactants or stabilize charged intermediates. Protic solvents can solvate the amine, reducing its reactivity.[1] | Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they enhance reaction rates for this type of substitution.[1][2] | |
| Multiple Byproducts (Multiple spots on TLC) | 1. Over-Alkylation: The product, a secondary amine, reacts further with 2-chloroethanol to form a more polar quaternary ammonium salt.[2] | Control Stoichiometry: Use a slight excess of N-methyl-4-nitroaniline relative to 2-chloroethanol (e.g., 1.1 to 1.2 equivalents of the amine).Monitor Closely: Run the reaction to partial conversion of the starting material to maximize the yield of the desired mono-alkylation product. Stop the reaction once the product spot on the TLC plate is at its maximum intensity. |
| 2. Starting Material Impurities: Impurities in the N-methyl-4-nitroaniline or 2-chloroethanol can lead to unexpected side reactions. | Verify Starting Material Purity: Confirm the purity of your starting materials by melting point, NMR, or GC-MS before starting the reaction. Recrystallize or distill if necessary. | |
| Difficult Purification | 1. Similar Polarity of Components: The product and starting material may have close Rf values on TLC, making chromatographic separation challenging. | Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. For example, start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.Consider Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining high-purity material. |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side products.
Materials:
-
N-methyl-4-nitroaniline (1.0 eq)
-
2-Chloroethanol (0.9 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methyl-4-nitroaniline and anhydrous potassium carbonate.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to dissolve the solids.
-
Begin stirring and heat the mixture to 80 °C.
-
Slowly add 2-chloroethanol dropwise to the reaction mixture.
-
Increase the temperature to 100-110 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours.
-
Upon completion (disappearance of the limiting reagent or maximization of the product spot), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation reaction so slow compared to other anilines? The primary reason is the strong electron-withdrawing nature of the nitro group at the para position. This effect pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom of the methylamino group. This reduction in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles like 2-chloroethanol.[1] In contrast, anilines with electron-donating groups are more nucleophilic and react much faster.[3]
Q2: I observe a new, highly polar spot on my TLC that stains with Dragendorff reagent. What is it? This is very likely the quaternary ammonium salt, which is the product of over-alkylation.[2] The desired product, being a secondary amine, can be alkylated a second time by 2-chloroethanol. The resulting quaternary salt is ionic and therefore significantly more polar than the starting materials and the desired product. To minimize its formation, use a slight excess of the starting amine and carefully monitor the reaction, stopping it before this byproduct becomes significant.
Q3: Can I use sodium hydroxide or potassium hydroxide as the base? While strong bases like NaOH or KOH can be used, they increase the risk of side reactions. Specifically, in the presence of a strong base, 2-chloroethanol can undergo elimination to form ethylene oxide in situ, which can alter the reaction kinetics and potentially lead to polymerization or other undesired pathways. Potassium carbonate (K₂CO₃) provides a good balance of basicity to promote the reaction without being overly harsh.[4]
Q4: What is the optimal temperature range, and what happens if I overheat the reaction? A common temperature range is 80-120 °C.[1] The optimal temperature is a balance: it must be high enough to overcome the activation energy of this sluggish reaction but low enough to prevent thermal decomposition of the reactants or products. Nitroaromatic compounds can be susceptible to decomposition at very high temperatures. It is recommended to start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress and checking for the appearance of new, dark-colored spots on the TLC plate, which can indicate decomposition.
Q5: How should I structure my troubleshooting and optimization workflow? A logical workflow is essential for efficient optimization. The following diagram outlines a systematic approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable building block, frequently utilized in the synthesis of dyes, pharmaceuticals, and materials. Its structure, featuring a secondary amine, a hydroxyl group, and an electron-deficient nitroaromatic ring, presents a unique set of synthetic challenges. The primary difficulties arise from the competing reactivity of the N-H and O-H groups and the potential for over-alkylation. This guide provides a structured approach to identifying, mitigating, and preventing the most common side reactions.
Part 1: Principal Synthetic Pathways & Inherent Challenges
There are two predominant strategies for synthesizing this compound, each with its own set of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.
Diagram 1: Overview of the two primary synthetic routes to the target compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low Purity – Multiple Byproducts Detected by TLC/HPLC
Question: My TLC plate shows multiple spots after the reaction. One major byproduct is more polar than my desired product and streaks. What is it likely to be?
Answer: A highly polar, streaking spot is characteristic of the di-hydroxyethylated byproduct, 2,2'-((4-Nitrophenyl)azanediyl)diethanol . This arises when the secondary amine of the desired product reacts with a second molecule of 2-chloroethanol or ethylene oxide. Another possibility, especially when using ethylene oxide, is the formation of polyethoxylated oligomers, where the terminal hydroxyl group of the product initiates further ring-opening of ethylene oxide molecules.[1]
Mitigation Strategy:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of N-methyl-4-nitroaniline to the hydroxyethylating agent. A slight excess of the amine can help consume the alkylating agent.
-
Slow Addition & Temperature Control: Add the hydroxyethylating agent (especially ethylene oxide) slowly and at a low temperature (0-5 °C) to control the exothermic reaction and reduce the rate of the second alkylation.
-
Purification: These highly polar byproducts can typically be separated from the desired product using silica gel column chromatography, employing a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.
Question: I am performing the N-methylation of 4-nitroaniline (Route A, Step 1) and see three spots on my TLC: starting material, my desired intermediate (N-methyl-4-nitroaniline), and a less polar spot. What is the non-polar spot?
Answer: The less polar spot is likely the over-methylated, tertiary amine byproduct, N,N-dimethyl-4-nitroaniline. The secondary amine intermediate is nucleophilic and can compete with the primary amine starting material for the methylating agent. This issue is more prevalent with highly reactive methylating agents like methyl iodide or dimethyl sulfate.[2][3]
Mitigation Strategy:
-
Choice of Methylating Agent: Consider using a less reactive methylating agent. Dimethyl carbonate (DMC), in the presence of a suitable catalyst, can offer higher selectivity for mono-methylation.[4]
-
Protecting Group Strategy: A common industrial approach is to first acetylate the 4-nitroaniline, then methylate the resulting acetanilide, followed by acidic or basic hydrolysis to yield the desired N-methyl-4-nitroaniline.[3] This prevents over-methylation as the amide nitrogen is significantly less nucleophilic.
Diagram 2: Competing N- and O-alkylation pathways leading to common byproducts.
Issue 2: Low or Inconsistent Yields
Question: I am attempting the SNAr reaction (Route B) between 4-fluoronitrobenzene and N-methylethanolamine, but my yields are poor and I recover a lot of starting material. What's wrong?
Answer: Poor yields in this SNAr reaction typically point to three main issues:
-
Insufficient Base: The reaction generates hydrofluoric acid (HF) as a byproduct, which will protonate the amine nucleophile, rendering it inactive. An adequate, non-nucleophilic base (e.g., K₂CO₃, Et₃N) is essential to neutralize the acid and maintain the free amine.
-
Incorrect Solvent: The solvent must be polar and aprotic to dissolve the reagents and facilitate the formation of the charged Meisenheimer complex intermediate. Good choices include DMF, DMSO, or acetonitrile.[5]
-
Low Temperature: While higher temperatures can promote side reactions, SNAr reactions require sufficient thermal energy to overcome the activation barrier. A temperature range of 50-100 °C is typically required.[6]
Question: My final product is a dark, tarry substance instead of the expected yellow solid. What could have caused this decomposition?
Answer: The formation of dark, polymeric tars often indicates decomposition, which can be caused by:
-
Excessive Heat: Nitroanilines can be sensitive to high temperatures, especially in the presence of strong bases or acids, leading to decomposition and polymerization.[7]
-
Oxidation: The amine functionality can be susceptible to air oxidation, particularly at elevated temperatures, forming highly colored, complex impurities.[7] Running the reaction under an inert atmosphere (N₂ or Argon) can mitigate this.
-
Vigorous Exothermic Reactions: Uncontrolled addition of reagents can lead to temperature spikes that degrade the material.[7]
Part 3: Recommended Protocol with Mechanistic Insights
This section provides a vetted protocol for the SNAr approach (Route B), which is often preferred for its single-step nature.
Objective: Synthesize this compound via Nucleophilic Aromatic Substitution.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Fluoronitrobenzene | 1.0 | 141.10 | (Specify amount) |
| N-Methylethanolamine | 1.2 | 75.11 | (Calculate based on above) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | (Calculate based on above) |
| Dimethylformamide (DMF) | - | - | (Approx. 5-10 mL per g of starting material) |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoronitrobenzene, N-methylethanolamine, and potassium carbonate.
-
Expertise Note: Using an excess of the amine (1.2 eq) helps ensure the complete consumption of the limiting electrophile. Anhydrous K₂CO₃ is used as the base to scavenge the HF produced without introducing water, which could lead to other side reactions.[6]
-
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Expertise Note: DMF is an ideal polar aprotic solvent that effectively solvates the ions and intermediates involved in the SNAr mechanism.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Trustworthiness Note: The disappearance of the 4-fluoronitrobenzene spot on TLC is a reliable indicator of reaction completion.
-
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF used). This will precipitate the crude product.
-
Isolation: Stir the aqueous mixture for 30 minutes to fully precipitate the solid. Collect the yellow solid by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a bright yellow crystalline solid.[2]
Part 4: Troubleshooting Workflow
Sources
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- 3. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 7. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the technical support guide for the purification of 2-(Methyl(4-nitrophenyl)amino)ethanol. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purification of this valuable intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Introduction
This compound is a bifunctional molecule featuring a nitroaromatic ring and an amino alcohol moiety. This structure, while synthetically useful, presents unique purification challenges. The presence of a basic nitrogen atom can lead to interactions with acidic stationary phases in chromatography, while the polar nitro and hydroxyl groups influence its solubility profile, making solvent selection for recrystallization crucial. This guide will address these challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing N-alkylated nitroanilines is the reaction of a nitroaniline with an alkyl halide. For this compound, this would likely involve the reaction of N-methyl-4-nitroaniline with 2-chloroethanol or a similar reagent. Based on this, common impurities include:
-
Unreacted N-methyl-4-nitroaniline: Incomplete reaction can lead to the presence of the starting material.
-
Unreacted 2-chloroethanol (or other alkylating agent): Excess reagent used to drive the reaction to completion may remain.
-
Di-alkylation product (2,2'-((4-Nitrophenyl)azanediyl)diethanol): The product can potentially react with another molecule of the alkylating agent, leading to a tertiary amine.[1]
-
Isomeric impurities: If the starting nitroaniline was not pure, other isomers may be carried through the synthesis.
Q2: My compound appears as a dark oil or discolored solid. What could be the cause?
A2: Nitroaromatic compounds can sometimes form colored impurities upon prolonged heating or exposure to light.[2] The presence of residual starting materials or side products can also contribute to a discolored appearance. While a slight yellow color is expected for nitroanilines, a dark or oily nature suggests significant impurities that should be removed.[2]
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method to monitor reaction progress and assess the number of components in the crude product. A common eluent system is a mixture of hexane and ethyl acetate.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a potential acid modifier like formic acid for mass spectrometry compatibility) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Purification Challenges
This section provides a detailed guide to overcoming specific problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid organic compounds. However, challenges such as "oiling out" or failure to crystallize can occur.
Problem 1: The compound "oils out" instead of forming crystals.
-
Probable Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be too concentrated. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (e.g., ethanol) to dilute the solution.[1]
-
Slowly add a "bad" solvent (e.g., water) in which the compound is less soluble, while keeping the solution warm, until the cloud point is reached.[6]
-
Cool the solution very slowly to encourage crystal formation. Seeding with a pure crystal can also be beneficial.[7]
-
Problem 2: The compound does not crystallize upon cooling.
-
Probable Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Concentration: If the above methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
-
Problem 3: The yield from recrystallization is very low.
-
Probable Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used, and not all of the product crystallized out.
-
The crystals were washed with a solvent in which they are too soluble.
-
-
Solution:
-
Optimize the solvent system: Use a solvent pair (e.g., ethanol/water) to fine-tune the solubility.[7]
-
Minimize the amount of hot solvent used to dissolve the crude product.[6]
-
Cool the crystallization mixture thoroughly in an ice bath to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent. [6]
-
Column Chromatography Troubleshooting
Column chromatography is a highly effective method for separating this compound from its impurities. However, the basic amino group can cause issues with the standard silica gel stationary phase.
Problem 1: The compound streaks or shows significant tailing on the TLC plate and column.
-
Probable Cause: The basic amino group in this compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
-
Solution:
-
Add a basic modifier to the eluent: Incorporate a small amount (0.1-1% v/v) of triethylamine (TEA) or a few drops of ammonia solution into your mobile phase (e.g., hexane/ethyl acetate). The basic modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Problem 2: The compound does not elute from the column, even with a highly polar solvent system.
-
Probable Cause: The compound is very strongly adsorbed to the silica gel. This can be exacerbated if the crude material is highly impure.
-
Solution:
-
Increase the polarity of the mobile phase gradually. A step gradient from a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) to a more polar one (e.g., 1:1 hexane/ethyl acetate, then pure ethyl acetate, and finally ethyl acetate with a small percentage of methanol) can be effective.
-
Ensure a basic modifier is present in the eluent, as described above, to reduce strong interactions with the silica.
-
Problem 3: Poor separation between the desired product and a closely related impurity.
-
Probable Cause: The polarity difference between the compounds is small.
-
Solution:
-
Optimize the solvent system: Experiment with different solvent mixtures. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide better resolution.
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Dry loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline and may need to be optimized based on the purity of your crude material.
-
Solvent Selection: An ethanol/water mixture is often a good choice for recrystallizing moderately polar compounds like this compound.[6][7]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume necessary to achieve a saturated solution.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a starting point for chromatographic purification. The solvent system should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 4:1, 2:1, 1:1) containing 0.5% triethylamine.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture that will be used).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the product and any more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Purification Technique | Common Impurities Removed | Advantages | Potential Challenges |
| Recrystallization | Unreacted starting materials, less soluble impurities. | Scalable, cost-effective, can yield high-purity crystalline material. | "Oiling out," low yield if not optimized, may not remove impurities with similar solubility. |
| Column Chromatography | A wide range of impurities, including isomers and side-products. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for tailing with basic compounds. |
Visualizations
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]
-
ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
SIELC Technologies. (2018). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. Retrieved from [Link]
- Unknown. (n.d.). recrystallization-2.doc.pdf.
-
Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
-
Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
PubMed. (n.d.). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Dissociation Constants of p-Nitroaniline in Mixed Solvents.... Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Unknown. (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
-
ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved from [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]- | SIELC Technologies [sielc.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the Technical Support Center dedicated to the synthesis and optimization of 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this N-alkylation reaction. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity in your experiments.
I. Reaction Overview: Synthesis of this compound
The synthesis of this compound is a critical step in the production of various materials, including the disperse dye, Disperse Red 1.[1][2] The reaction typically involves the N-alkylation of a p-nitroaniline derivative. A common synthetic route is the methylation of 2-((4-nitrophenyl)amino)ethanol. This process, while seemingly straightforward, is subject to several competing reactions and requires careful optimization of conditions to maximize the yield of the desired secondary amine and minimize the formation of impurities.
The reaction mechanism involves the nucleophilic attack of the secondary amine on a methylating agent. The electron-withdrawing nature of the nitro group on the phenyl ring decreases the nucleophilicity of the amino group, making the reaction more challenging than the alkylation of aniline itself.
Below is a diagram illustrating the general synthetic pathway:
Caption: General synthesis of this compound.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-methylation of 2-((4-nitrophenyl)amino)ethanol can stem from several factors, primarily related to the reduced nucleophilicity of the starting amine and suboptimal reaction conditions.
-
Insufficient Base Strength or Amount: The secondary amine requires deprotonation to enhance its nucleophilicity. A weak base may not be sufficient to drive the reaction to completion.
-
Solution: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation.[3]
-
-
Inappropriate Reaction Temperature: Due to the deactivating effect of the nitro group, the reaction may be sluggish at room temperature.
-
Solution: Gradually increase the reaction temperature. A common range for N-alkylation of nitroanilines is 80-120 °C. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.[4]
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: Employ polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl Sulfoxide (DMSO). These solvents effectively dissolve the reactants and stabilize charged intermediates, thereby accelerating the reaction.[3]
-
-
Reactivity of the Methylating Agent: The choice of methylating agent can significantly impact the reaction rate.
-
Solution: Methyl iodide is generally more reactive than dimethyl sulfate. If using a less reactive agent, consider increasing the temperature or reaction time.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. The primary side products are typically the result of over-alkylation or reactions involving the hydroxyl group.
-
N,N-Dialkylation (Quaternary Ammonium Salt Formation): The desired product, a secondary amine, can be further methylated to form a quaternary ammonium salt.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the starting amine (1.1 to 1.2 equivalents) relative to the methylating agent.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration, which disfavors the second methylation.
-
-
-
O-Alkylation: The hydroxyl group of the ethanol moiety can also be methylated, leading to the formation of an ether byproduct.
-
Solution:
-
Choice of Base: A very strong base can deprotonate the hydroxyl group, increasing its nucleophilicity. Using a moderately strong base like K₂CO₃ can favor N-alkylation.
-
Protecting Groups: For maximum selectivity, consider protecting the hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or acetyl) prior to N-methylation, followed by deprotection.
-
-
Question 3: My product is difficult to purify. What are the best practices for purifying this compound?
Answer:
Purification of N-alkylated nitroanilines often requires column chromatography. Proper technique is key to obtaining a pure product.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts.[3]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.[3]
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.[3][5]
-
Monitoring: Use TLC to determine the optimal eluent composition and to identify the fractions containing the pure product. The desired product will likely have an Rf value between that of the more polar starting material and less polar byproducts.[6]
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard polar stationary phase for this class of compounds.[3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Allows for the separation of compounds with varying polarities.[7] |
| TLC Visualization | UV lamp (254 nm) | The aromatic nitro group makes the compound UV active. |
Question 4: How can I effectively monitor the progress of my reaction?
Answer:
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.
-
TLC Analysis:
-
Plate: Use silica gel coated TLC plates.[6]
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation between the starting material, product, and any byproducts. The Rf values should ideally be between 0.2 and 0.8.[5][6]
-
Visualization: The spots can be visualized under a UV lamp due to the chromophoric nitroaromatic system.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The formation of new spots indicates the presence of byproducts.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected 1H and 13C NMR spectral data for this compound?
-
1H NMR (in CDCl3):
-
Aromatic protons: Two doublets in the range of δ 6.8-8.2 ppm.
-
-CH2-O-: A triplet around δ 3.8-4.0 ppm.
-
-CH2-N-: A triplet around δ 3.5-3.7 ppm.
-
N-CH3: A singlet around δ 3.0-3.2 ppm.
-
-OH: A broad singlet, the chemical shift of which will vary with concentration and solvent.
-
-
13C NMR (in CDCl3):
-
Aromatic carbons: Peaks in the range of δ 110-150 ppm.
-
-CH2-O-: A peak around δ 60-65 ppm.
-
-CH2-N-: A peak around δ 50-55 ppm.
-
N-CH3: A peak around δ 35-40 ppm.
-
Q2: What are the key safety precautions I should take when working with this compound and its precursors?
A2: Working with nitroaromatic compounds and alkylating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.[9][11]
-
Handling: Avoid contact with skin and eyes. Nitroanilines can be toxic and may cause skin sensitization.[10] Alkylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[10]
Q3: Can I use a different alkylating agent besides methyl iodide or dimethyl sulfate?
A3: Yes, other methylating agents can be used, but their reactivity and the reaction conditions may need to be adjusted. For instance, methyl tosylate or methyl mesylate are also effective. Reductive amination using formaldehyde in the presence of a reducing agent is another alternative for methylation.[12][13]
Q4: My reaction seems to stall before completion. What could be the issue?
A4: Stalling can be due to several factors:
-
Decomposition of Reagents: The methylating agent or the base may be decomposing over the course of a long reaction at high temperatures.
-
Product Inhibition: In some cases, the product may coordinate with a catalyst (if used) or alter the properties of the reaction mixture, slowing down the reaction.
-
Insufficient Reagents: Ensure that you have used a sufficient excess of the base and that your methylating agent has not degraded during storage.
IV. Experimental Protocols
General Protocol for N-methylation of 2-((4-nitrophenyl)amino)ethanol
-
To a solution of 2-((4-nitrophenyl)amino)ethanol (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
V. Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting a low-yielding reaction.
Caption: Troubleshooting flowchart for low reaction yield.
VI. References
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Kim, S. H., et al. (2003). Synthesis and spectroscopic characterization of an alkoxysilane dye containing C. I. Disperse Red 1. Dyes and Pigments, 59(1), 1-8.
-
Studylib. (n.d.). Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES. [Link]
-
Armstrong, D. W., & Faulkner Jr, J. R. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316-320.
-
Hairui Chemical. (n.d.). C.I.Disperse Red 13 (C.I.11115). [Link]
-
Elsevier. (n.d.). Synthesis of novel cyclosiloxane monomers containing push–pull. [Link]
-
PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378.
-
PubChem. (n.d.). Disperse Red 1. [Link]
-
Scribd. (n.d.). Nitroanilne TLC. [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... [Link]
-
NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(o-nitrophenyl)-ethanol. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. [Link]
-
SpectraBase. (n.d.). Ethanol, 2-[[2-[(4-nitrophenyl)amino]ethyl]amino]-. [Link]
-
PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. [Link]
-
PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]
-
SIELC Technologies. (2018). Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]-. [Link]
-
ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. [Link]
-
Google Patents. (n.d.). Red disperse dye composition, and preparation method and application thereof.
-
Wang, C., et al. (2015). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications, 51(85), 15588-15591.
-
El-Shishtawy, R. M., et al. (2025). Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Scientific Reports, 15(1), 1-15.
-
ResearchGate. (2014). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. [Link]
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. Disperse Red 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
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- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed analytical protocols, and the underlying chemical principles to ensure the successful and efficient synthesis of your target compound.
I. Understanding the Synthesis: Pathways and Potential Pitfalls
The synthesis of this compound is primarily achieved through two common synthetic routes, each with its own set of potential challenges and impurity profiles.
Route 1: N-methylation of 4-nitroaniline followed by Ethoxylation
This two-step process first involves the methylation of 4-nitroaniline to yield N-methyl-4-nitroaniline. This intermediate is then reacted with an ethoxylating agent, such as 2-chloroethanol or ethylene oxide, to produce the final product.
Route 2: Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene
This route involves the direct reaction of 4-fluoronitrobenzene with N-methylethanolamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, where the fluoride is displaced by the secondary amine of N-methylethanolamine.
II. Troubleshooting Guide: A-Q&A Approach to Common Synthetic Issues
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, largely dependent on your chosen synthetic route.
-
Incomplete Reaction: The N-alkylation of nitroanilines can be sluggish due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amino group.
-
Solution:
-
Increase Reaction Temperature: For the ethoxylation of N-methyl-4-nitroaniline, consider increasing the reaction temperature to 80-120°C.
-
Use a Stronger Base: A weak base may not be sufficient to deprotonate the amine or neutralize the acid generated during the reaction. For the methylation of 4-nitroaniline, stronger bases like potassium carbonate or sodium hydride can be more effective.
-
Optimize Solvent Choice: Polar aprotic solvents like DMF or DMSO can help stabilize charged intermediates and accelerate the reaction rate.
-
Choice of Alkylating Agent: If using an alkyl halide for methylation, the reactivity order is I > Br > Cl. Using methyl iodide will result in a faster reaction compared to methyl chloride.
-
-
-
Sub-optimal Reaction Conditions for Nucleophilic Aromatic Substitution (Route 2):
-
Solution:
-
Base Catalyst: The presence of a suitable base, such as potassium carbonate, is often crucial to neutralize the HF formed and drive the reaction to completion.
-
Temperature: This reaction may also require elevated temperatures to proceed at a reasonable rate.
-
-
Question 2: My final product is showing multiple spots on the TLC, and the NMR spectrum is complex. What are the likely impurities?
Answer:
The presence of multiple impurities is a common issue. Based on the typical side reactions, the following impurities are the most probable:
-
Unreacted Starting Materials:
-
N-methyl-4-nitroaniline (in Route 1) or 4-fluoronitrobenzene and N-methylethanolamine (in Route 2). These can be identified by comparing the TLC and NMR with authentic samples.
-
-
Over-Alkylation Products:
-
N,N-bis(2-hydroxyethyl)-4-nitroaniline: This is a di-ethoxylated impurity that can form if the product, a secondary amine, reacts further with the ethoxylating agent.
-
N,N-dimethyl-4-nitroaniline: In the methylation of 4-nitroaniline (the first step of Route 1), over-methylation can lead to this tertiary amine.
-
-
Isomeric Impurities:
-
If the starting 4-nitroaniline or 4-fluoronitrobenzene contains ortho- or meta-isomers, these will likely be carried through the synthesis, resulting in isomeric impurities in the final product.
-
The table below summarizes the common impurities and their potential origin.
| Impurity | Chemical Structure | Likely Origin |
| N-methyl-4-nitroaniline | C₇H₈N₂O₂ | Unreacted intermediate (Route 1) |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | Unreacted starting material (Route 2) |
| N-methylethanolamine | C₃H₉NO | Unreacted starting material (Route 2) |
| N,N-bis(2-hydroxyethyl)-4-nitroaniline | C₁₀H₁₄N₂O₄ | Di-ethoxylation of the product |
| N,N-dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | Di-methylation of 4-nitroaniline (Route 1) |
| Isomeric Amines | e.g., 2-(Methyl(2-nitrophenyl)amino)ethanol | Isomeric contaminants in starting materials |
Question 3: How can I minimize the formation of the di-ethoxylated impurity, N,N-bis(2-hydroxyethyl)-4-nitroaniline?
Answer:
The formation of this di-alkylation byproduct is a classic example of a consecutive reaction where the product is more nucleophilic than the starting material. To minimize its formation:
-
Control Stoichiometry: Use a slight excess of the N-methyl-4-nitroaniline relative to the ethoxylating agent (e.g., 2-chloroethanol). This ensures the ethoxylating agent is the limiting reagent and is consumed before significant di-ethoxylation can occur.
-
Slow Addition: Add the ethoxylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second addition.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction once the starting N-methyl-4-nitroaniline is consumed to an acceptable level, without letting the reaction proceed for an extended period, which would favor the formation of the di-ethoxylated product.
Question 4: My final product has a persistent yellow or brownish color, even after initial purification. What could be the cause?
Answer:
Nitroaromatic compounds are often colored. However, a darker than expected color can indicate the presence of impurities.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities.[1]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider degassing your solvents.
-
-
Residual Starting Materials: N-methyl-4-nitroaniline is a brownish-yellow crystalline powder.[2] Incomplete reaction can lead to a colored product.
-
Solution: Ensure the reaction goes to completion or purify the product thoroughly.
-
-
Azo-coupling Byproducts: Under certain conditions, especially if there are any traces of nitrous acid, diazonium salts can form and couple with electron-rich aromatic rings to form intensely colored azo dyes.
-
Solution: Ensure all reagents and glassware are clean and free of nitrite or nitrate contamination.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: A reverse-phase HPLC method is well-suited for this analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[3][4] UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., around 275 nm) is recommended.[5]
-
GC-MS: GC-MS is excellent for identifying volatile impurities. A standard non-polar column (e.g., DB-5 or equivalent) can be used. The mass spectrometer will provide valuable structural information for identifying unknown impurities.
Q2: How do common impurities affect the use of this compound in downstream applications like dye synthesis?
A2: The impact of impurities can be significant.
-
Unreacted Starting Materials: These will lower the effective concentration of your product, leading to lower yields in subsequent reactions.
-
Di-ethoxylated Impurity: The presence of N,N-bis(2-hydroxyethyl)-4-nitroaniline can be particularly problematic in polymerization reactions or when a specific number of reactive hydroxyl groups is required. In dye synthesis, it may lead to the formation of undesired side-products, affecting the final color and fastness properties of the dye.
-
Isomeric Impurities: These can lead to a mixture of final products that are difficult to separate, potentially impacting the color purity and performance of a dye.
Q3: What is a reliable method for purifying the final product?
A3: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often effective.[6] The crude product is dissolved in the minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out. For more challenging purifications, column chromatography on silica gel may be necessary.
IV. Experimental Protocols & Visual Guides
General Protocol for Purity Analysis by HPLC
This protocol provides a starting point for developing a specific HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid. A typical starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Synthesis Pathway and Impurity Formation
The following diagrams illustrate the main synthetic route and the formation of key impurities.
Caption: Main reaction pathway and formation of the di-ethoxylated impurity.
Caption: Troubleshooting logic for addressing low reaction yields.
V. References
-
Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]- | SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
2-nitroethanol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. (n.d.). Retrieved from
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. (2008, July 3). Retrieved from [Link]
-
4-Fluoronitrobenzene - Wikipedia. (n.d.). Retrieved from [Link]
-
On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. - International Research in Material and Environment (IRME). (2024, May 8). Retrieved from [Link]
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). Retrieved from [Link]
-
New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2024, September 16). Retrieved from [Link]
-
Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PubMed Central. (n.d.). Retrieved from [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - NIH. (2025, May 25). Retrieved from [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and study of new azo dyes based on functionally substituted derivatives of salicylic acid | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.). Retrieved from [Link]
-
Nitrosamines by GC-MS/MS. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE - East Harbour Group. (2022, February 14). Retrieved from [https://www.easth Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf]([Link] Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 3. Ethanol, 2-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]- | SIELC Technologies [sielc.com]
- 4. Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the technical support center for the crystallization of 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your experiments.
Troubleshooting Guide: Overcoming Common Crystallization Hurdles
This section addresses specific issues that may arise during the crystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent system.[1] For this compound, this can be a common issue due to its functional groups influencing its solubility behavior.
Causality: The nitro and amino groups in the molecule can lead to strong solute-solvent interactions, potentially depressing the melting point of the solvated compound. If the cooling rate is too rapid, the system may not have enough time to organize into a crystalline lattice, favoring the formation of a supercooled liquid or "oil."
Solutions:
-
Reduce the rate of cooling: Slow, controlled cooling is paramount. Allow the solution to cool to room temperature naturally before transferring it to an ice bath. This provides the molecules with sufficient time to orient themselves correctly into a crystal lattice.
-
Increase the solvent volume: You may have used too little solvent, causing the solution to become supersaturated at too high a temperature. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize with slower cooling.[1]
-
Change the solvent system: If the issue persists, the chosen solvent may be inappropriate. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] Experiment with solvent mixtures. For a compound like this compound, a polar protic solvent like ethanol or methanol, potentially with the addition of a less polar co-solvent (an "anti-solvent") like water or hexane, could be effective. The anti-solvent should be added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by adding a few drops of the primary solvent before cooling.
-
Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation energy barrier, preventing oiling out.
Q2: No crystals are forming, even after the solution has cooled completely.
A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation, or that the nucleation process is inhibited.
Causality:
-
Excessive solvent: Too much solvent will keep the compound fully dissolved even at low temperatures.[1]
-
Inhibited Nucleation: The energy barrier for the initial formation of a crystal nucleus may be too high. Impurities can sometimes interfere with this process.[4][5]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.
-
-
Increase Concentration:
-
Evaporation: If the solution is not supersaturated, carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity inclusion.[1]
-
-
Drastic Cooling: Place the flask in an ice-salt bath or a dry ice-acetone bath for a short period. The significant temperature drop will decrease the solubility and may force crystallization. However, be aware that this can lead to the formation of small, less pure crystals.[6]
Q3: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals.
A3: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly formed crystals.[1][7] This defeats the purpose of recrystallization as a purification technique.
Causality: The solution is becoming supersaturated too quickly, leading to rapid, uncontrolled nucleation and crystal growth.[7]
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will ensure that the solution remains unsaturated for a longer period during cooling, allowing for slower, more controlled crystal growth.[1]
-
Insulate the Flask: Slow the cooling rate by insulating the flask. This can be achieved by wrapping it in glass wool or placing it in a Dewar flask.
-
Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area to volume ratio, leading to rapid cooling. Using a more appropriately sized flask can help to slow down the cooling process.[1]
Q4: The final crystal yield is very low.
A4: A low yield can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system.
Causality:
-
Excessive solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of the compound remaining in the mother liquor after filtration.[1]
-
Premature filtration: Filtering the crystals while the solution is still warm will lead to a loss of product, as the compound is more soluble at higher temperatures.
-
Inappropriate solvent: The chosen solvent may have too high a solubility for the compound, even at low temperatures.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2][8]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can attempt to recover it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent with a steeper solubility curve (high solubility when hot, very low solubility when cold) will give a better yield.
Frequently Asked Questions (FAQs)
Q: What are the ideal properties of a solvent for the crystallization of this compound?
A: An ideal solvent should:
-
Completely dissolve the compound when hot.
-
Have low solubility for the compound when cold.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Dissolve impurities well at all temperatures or not at all.
Q: How do I choose an appropriate solvent?
A: Start with small-scale solubility tests. Place a small amount of the compound in several different test tubes and add a few drops of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water). Observe the solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.
Q: What is the purpose of washing the crystals after filtration?
A: Washing the crystals with a small amount of cold solvent removes any residual mother liquor that may contain dissolved impurities adhering to the crystal surfaces.[6][8] It is crucial to use a cold solvent to minimize the loss of the purified crystals.
Q: My purified crystals are colored. Should they be?
A: The presence of a nitro group and the conjugated system in this compound suggests that the pure compound is likely to be colored (typically yellow or orange). However, a darker or duller color may indicate the presence of impurities. If you suspect impurities are causing the color, you can try treating the hot solution with a small amount of activated charcoal before filtration. The charcoal will adsorb colored impurities.[6]
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise with stirring until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for dissolution.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
| Solvent System | Solubility at 25°C | Solubility at 78°C (Ethanol b.p.) | Crystal Morphology | Notes |
| Ethanol | Sparingly Soluble | Highly Soluble | Needles | Good for slow cooling crystallization. |
| Methanol | Soluble | Very Soluble | Small Plates | Higher risk of rapid precipitation. |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Prisms | Good alternative to alcohols. |
| Toluene | Slightly Soluble | Soluble | Blocks | May require larger volumes. |
| Ethanol/Water | Sparingly Soluble | Highly Soluble (in high ethanol ratio) | Varies | Good for anti-solvent method. |
Note: This table is illustrative. Actual solubilities should be determined experimentally.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. Recrystallization [sites.pitt.edu]
- 7. achievechem.com [achievechem.com]
- 8. researchgate.net [researchgate.net]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: 2-(Methyl(4-nitrophenyl)amino)ethanol
Welcome to the technical support center for 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a nitroaromatic amine with an ethanol substituent, its reactivity can be influenced by a variety of experimental conditions. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing insights into the underlying chemical principles and actionable solutions.
Issue 1: Color Change of the Compound Upon Storage or in Solution
Observation: The typically yellow or orange solid darkens over time, or solutions develop a deeper, often brownish, color.
Probable Causes:
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Photodegradation: Aromatic nitro compounds are known to be light-sensitive.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored degradation products. The nitro group can be reduced, or other photoreactions can occur on the aromatic ring.
-
Oxidation: The tertiary amine and the alcohol group can be susceptible to oxidation, especially in the presence of air (oxygen) over extended periods. This can be exacerbated by exposure to light or trace metal impurities.
-
Contamination: Impurities from synthesis or cross-contamination from other reagents can act as catalysts for degradation.
Recommended Solutions:
-
Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation. Store in a cool, dark, and dry place.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, protect them from light by using amber vials or wrapping the container in aluminum foil. Degassing the solvent before use can also help to minimize oxidation.
-
Purity Check: If you observe a significant color change, it is advisable to re-analyze the compound's purity using techniques like HPLC or NMR before proceeding with critical experiments.
Issue 2: Inconsistent or Unexpected Results in Biological Assays
Observation: Variability in experimental results, such as IC50 values or cellular responses, when using different batches or ages of the compound.
Probable Causes:
-
Formation of Degradation Products: The degradation products of this compound may have different biological activities (or be inactive) compared to the parent compound, leading to inconsistent results.
-
Reaction with Media Components: The compound may react with components in the cell culture media or assay buffer, especially if the media contains reactive species or has a non-neutral pH.
-
pH-Dependent Instability: The stability of the compound may be pH-dependent. The amino group can be protonated under acidic conditions, and the nitro group can be more susceptible to reduction under certain pH ranges.
Recommended Solutions:
-
Standardize Compound Handling: Implement a strict protocol for the storage and handling of the compound to ensure consistency across experiments.
-
Stability Testing in Assay Media: Before conducting extensive experiments, perform a preliminary stability study of the compound in your specific assay buffer or cell culture media. This can be done by incubating the compound in the media for the duration of the experiment and then analyzing for degradation using HPLC.
-
pH Control: Ensure that the pH of your experimental solutions is controlled and maintained within a range where the compound is stable. If the experimental conditions require acidic or basic pH, the stability of the compound under these conditions should be validated.
Issue 3: Poor Solubility or Precipitation in Aqueous Solutions
Observation: The compound does not dissolve completely or precipitates out of solution over time, particularly in aqueous buffers.
Probable Causes:
-
Low Aqueous Solubility: While the ethanol group enhances water solubility compared to N-methyl-4-nitroaniline, the overall molecule may still have limited solubility in purely aqueous systems due to the hydrophobic nitro-phenyl group.
-
pH-Dependent Solubility: The protonation state of the tertiary amine can affect solubility. At lower pH, the protonated form may be more water-soluble.
-
"Salting Out": High concentrations of salts in buffers can decrease the solubility of organic compounds.
Recommended Solutions:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to initially dissolve the compound before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer may improve solubility.
-
Sonication and Gentle Warming: Sonication or gentle warming can aid in the dissolution of the compound. However, be cautious with heating, as it can accelerate degradation.
-
Fresh Preparation: Prepare solutions immediately before use to minimize the risk of precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, store the compound in a tightly sealed amber vial in a cool (2-8 °C), dry, and dark place. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).[2][3]
Q2: Is this compound sensitive to light?
A2: Yes. Aromatic nitro compounds are generally light-sensitive and can undergo photodegradation.[1] It is crucial to protect both the solid compound and its solutions from light.
Q3: What are the potential degradation pathways for this molecule?
A3: Based on its structure, several degradation pathways are plausible:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can be initiated by light, reducing agents, or certain biological systems.[4]
-
Oxidation of the ethanol side chain: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.[5]
-
Oxidation of the tertiary amine: The N-methyl group or the methylene group of the ethanol side chain could be susceptible to oxidation.
-
Hydrolysis: While less common for the C-N bond in this structure under typical biological conditions, extreme pH and temperature could potentially lead to hydrolysis.
Q4: Is this compound compatible with strong acids and bases?
A4: It is advisable to avoid strong acids and bases. The tertiary amine will be protonated by strong acids, which can alter its properties and reactivity. Strong bases may deprotonate the hydroxyl group and could potentially catalyze other degradation reactions.[1]
Q5: How can I check the purity of my sample if I suspect degradation?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method to assess the purity of your sample and detect the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to dissolve the solid completely.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dilute the concentrated stock solution to the final desired concentration with your experimental buffer or media.
-
Store the stock solution in an amber vial at -20°C or -80°C for short-term storage. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment in an Aqueous Buffer
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Divide the solution into two sets of amber vials. One set will be the "time zero" control, and the other will be the test samples.
-
Immediately analyze the "time zero" sample by HPLC to determine the initial purity and peak area of the parent compound.
-
Incubate the test samples under the desired experimental conditions (e.g., 37°C, room temperature) for a specific duration (e.g., 24, 48, 72 hours).
-
At each time point, analyze a sample from the test set by HPLC.
-
Compare the peak area of the parent compound at each time point to the "time zero" sample to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways.
Data Summary
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C | To slow down potential thermal degradation. |
| Light Protection | Store in amber vials or in the dark | Aromatic nitro compounds are often photosensitive.[1] |
| Atmosphere | Store under inert gas (Ar, N₂) | To prevent oxidation of the amine and alcohol functionalities. |
| pH Stability | Avoid strong acids and bases | The amine can be protonated, and strong bases can catalyze degradation.[1] |
| Recommended Solvents | DMSO, Ethanol for stock solutions | Good solubility for the parent compound. |
References
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Retrieved from [Link]
-
ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from [Link]
-
DTIC. (n.d.). THERMAL STABILITY OF POLYNITROAROMATIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of amino alcohol derivatives or salts thereof.
-
ResearchGate. (2025). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Nitramino-4-nitrofurazan: Enhancing the Stability and Energetic Properties by Introduction of Alkylnitramines. Retrieved from [Link]
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PubMed Central. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
- Wollo University. (2015). Organic Chemistry II (Chem 2042).
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]
-
Angene. (n.d.). N-(2-Hydroxyethyl) 4-hydroxy-2-nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]
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CHEM 104: Working Copy. (n.d.). Condensation and Hydrolysis Reactions (M12Q6). Retrieved from [Link]
-
ResearchGate. (n.d.). Study of OH-initiated degradation of 2-aminoethanol. Retrieved from [Link]
Sources
Technical Support Center: Navigating Unexpected Results in 2-(Methyl(4-nitrophenyl)amino)ethanol Reactions
Welcome to the technical support center for 2-(Methyl(4-nitrophenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a key intermediate in the synthesis of dyes, pigments, and pharmaceutical agents, understanding its reactivity is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific, unexpected results you may encounter during your experiments. Our goal is to equip you with the knowledge to diagnose and resolve common synthetic challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My reduction of the nitro group on this compound is incomplete or yields a mixture of products. What are the likely causes and how can I resolve this?
A1: Incomplete reduction or the formation of side products during the conversion of the nitro group to an amine is a common issue. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] Several factors can influence the outcome:
-
Choice of Reducing Agent: The reagent system is critical. While catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient for converting both aromatic and aliphatic nitro groups to amines, it can also reduce other functional groups.[2][3] If your molecule contains other reducible moieties, you may observe undesired side reactions. For a milder reduction that is more tolerant of other functional groups, consider using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[3][4] Lithium aluminum hydride (LiAlH₄) should be avoided for aromatic nitro compounds as it tends to produce azo products.[3]
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can all affect the reaction's success. For catalytic hydrogenations, ensure the catalyst is active and not poisoned. In metal-acid reductions, maintaining the appropriate pH is crucial.
-
Intermediate Stability: The hydroxylamine intermediate can sometimes be isolated, especially with milder reducing agents like NaBH₄/CuCl₂.[1] If your reaction stalls, you may be isolating this intermediate.
Troubleshooting Steps:
-
Reagent Selection: If you suspect side reactions with other functional groups, switch from a broad-spectrum reducing agent like H₂/Pd-C to a more chemoselective one like Fe/AcOH or SnCl₂.[3][4]
-
Optimize Conditions: If the reaction is sluggish, try increasing the temperature, pressure (for hydrogenation), or reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Catalyst Check: For catalytic hydrogenations, ensure your catalyst is fresh and properly dispersed. Consider trying a different catalyst, such as Raney nickel, which can be effective and may offer different selectivity.[3]
Q2: I am attempting to oxidize the primary alcohol on the ethanolamine side chain, but I am observing low yields or degradation of the starting material. What is happening?
A2: The oxidation of the ethanolamine side chain to an aldehyde or carboxylic acid can be challenging due to the presence of the electron-withdrawing nitro group and the secondary amine.
-
Over-oxidation: Harsh oxidizing agents can lead to cleavage of the ethanolamine chain, potentially forming nitrobenzoic acid derivatives.[1]
-
Reagent Compatibility: The choice of oxidant is key. For a partial oxidation to the aldehyde, a reagent like CrO₃ in acetic acid can be used.[1] For complete oxidation to the carboxylic acid, KMnO₄ in acidic solution is effective.[1] However, the reaction conditions must be carefully controlled to avoid degradation.
-
Stability of the Starting Material: this compound can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Thermal decomposition can occur at temperatures above 200°C.[1]
Troubleshooting Steps:
-
Select a Milder Oxidant: If you are observing degradation, consider using a milder and more selective oxidizing agent, such as those based on pyridinium chlorochromate (PCC) or Dess-Martin periodinane for the aldehyde synthesis.
-
Control Reaction Temperature: Perform the oxidation at a lower temperature to minimize side reactions and degradation.
-
pH Control: Buffer the reaction mixture if possible to avoid strongly acidic or basic conditions that could compromise the integrity of your molecule.
Q3: When performing a substitution reaction on the hydroxyl group, I am getting a complex mixture of products. What could be the cause?
A3: The hydroxyl group can undergo nucleophilic substitution, for example, with thionyl chloride (SOCl₂) to form the corresponding chloride.[1] However, the presence of the secondary amine can lead to side reactions.
-
Intramolecular Cyclization: Under certain conditions, particularly with reagents that can activate both the hydroxyl and amino groups, intramolecular cyclization could occur. For instance, reaction with phosgene can lead to the formation of a 1,3-oxazolidin-2-one derivative.[1]
-
N-Alkylation/Acylation: The secondary amine is also a nucleophile and can compete with the hydroxyl group in reactions with electrophiles, leading to N-substituted products.
Troubleshooting Steps:
-
Protecting Groups: To ensure selective reaction at the hydroxyl group, consider protecting the secondary amine with a suitable protecting group that is stable to the reaction conditions and can be easily removed later.
-
Reaction Conditions: The choice of solvent and base can influence the relative reactivity of the hydroxyl and amino groups. A non-polar solvent may favor O-substitution, while a polar, protic solvent could favor N-substitution.
Troubleshooting Guides
Guide 1: Reduction of the Nitro Group
This guide provides a systematic approach to troubleshooting common issues during the reduction of the nitro group in this compound.
Problem: Incomplete conversion to the desired 2-((4-aminophenyl)(methyl)amino)ethanol.
Workflow for Troubleshooting Incomplete Reduction:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Detailed Protocol: Reduction using Iron in Acidic Media [3][4]
This method is often preferred for its chemoselectivity.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent: Add a suitable solvent system, such as ethanol and water.
-
Reagents: Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the mixture.[2]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate and purify the product by recrystallization or column chromatography.
Guide 2: Formation of Azo Compounds
Problem: Formation of an orange/red precipitate, suggesting the presence of an azo compound, particularly when using certain reducing agents.
Explanation: Azo compounds can form as byproducts during the reduction of aromatic nitro compounds, especially when using reagents like LiAlH₄.[3] They arise from the condensation of the nitroso and hydroxylamine intermediates.
Workflow for Mitigating Azo Compound Formation:
Caption: Strategy to mitigate the formation of azo byproducts.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Nitro Group
| Reducing Agent System | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd-C | Catalytic hydrogenation | High yield, clean reaction | Can reduce other functional groups |
| Raney Nickel | Catalytic hydrogenation | Effective, can be used where dehalogenation is a concern | Pyrophoric, requires careful handling |
| Fe/AcOH or Fe/NH₄Cl | Refluxing acidic media | Mild, good for molecules with other reducible groups | Stoichiometric amounts of metal required, workup can be tedious |
| SnCl₂ | Acidic media | Mild, chemoselective | Stoichiometric amounts of tin salts produced |
| NaBH₄/CuCl₂ | Methanol, reflux | Can form the intermediate hydroxylamine | May not achieve full reduction to the amine |
| LiAlH₄ | Anhydrous ether/THF | Reduces aliphatic nitro groups to amines | Forms azo products with aromatic nitro compounds |
This table synthesizes information from multiple sources.[1][2][3][4][5]
References
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol for Researchers and Drug Development Professionals
For chemists and researchers in the pharmaceutical and materials science sectors, the efficient and reliable synthesis of key intermediates is a cornerstone of successful research and development. 2-(Methyl(4-nitrophenyl)amino)ethanol is a valuable building block, notably serving as a crucial intermediate in the production of azo dyes, such as Disperse Red 1, and holding potential for further functionalization in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, supporting data, and a critical analysis of each route's advantages and disadvantages to inform your selection of the most appropriate method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the N-alkylation of N-methyl-4-nitroaniline. Two principal methods emerge from the literature and established chemical principles: the reaction with 2-chloroethanol and the ring-opening of ethylene oxide. The choice between these two electrophilic reagents forms the basis of our comparative analysis. Both pathways leverage the nucleophilicity of the secondary amine in N-methyl-4-nitroaniline to form the desired hydroxyethylated product.
Method 1: N-Alkylation with 2-Chloroethanol
This classical approach involves a nucleophilic substitution reaction where the nitrogen atom of N-methyl-4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated in situ, thereby driving the reaction to completion.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The basic catalyst deprotonates the secondary amine of N-methyl-4-nitroaniline, enhancing its nucleophilicity. This potent nucleophile then attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group. The presence of the electron-withdrawing nitro group on the aromatic ring slightly diminishes the nucleophilicity of the amine, often necessitating moderately elevated temperatures to achieve a reasonable reaction rate.
A Comparative Guide to 2-(Methyl(4-nitrophenyl)amino)ethanol in Synthetic Applications
Introduction
In the landscape of industrial and pharmaceutical chemistry, nitroaromatic compounds are indispensable intermediates. Their utility stems from the versatile chemistry of the nitro group, which acts as a powerful electron-withdrawing moiety and can be readily transformed into other functional groups, most notably the amino group.[1][2] This guide provides an in-depth technical comparison of 2-(Methyl(4-nitrophenyl)amino)ethanol, a bifunctional nitroaromatic amine, against other structurally related nitro compounds commonly employed in synthesis. We will explore its performance, advantages, and limitations, particularly in the context of azo dye synthesis and as a precursor in drug development, supported by comparative data and detailed experimental protocols.
This compound (Molar Mass: 196.2 g/mol , M.P.: 104-105 °C) is a substituted nitroaniline featuring a primary alcohol, a secondary amine, and a nitro group.[3] This unique combination of functional groups imparts specific solubility and reactivity characteristics that distinguish it from simpler nitroaromatics like 4-nitroaniline or N-methyl-4-nitroaniline.
The Strategic Role of Nitro Compounds in Synthesis
The nitro group is a cornerstone of modern organic synthesis for two primary reasons:
-
Modulation of Aromatic Reactivity : The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position.[2] Conversely, it activates the ring for nucleophilic aromatic substitution, a critical reaction in the synthesis of many complex molecules.
-
Precursor to Aromatic Amines : The most common and powerful application of aromatic nitro compounds is their role as precursors to anilines via reduction. This transformation is highly efficient and fundamental to numerous industrial processes, including the manufacturing of dyes, pharmaceuticals, and polymers.[1]
Our focus compound, this compound, leverages these principles. The nitro group serves as a masked amino group, while the N-methyl and N-hydroxyethyl substituents provide handles to fine-tune the physicochemical properties (e.g., solubility, steric hindrance, and hydrogen bonding capacity) of both the intermediate and the final product.
Comparative Analysis of Nitroaromatic Precursors
The selection of a nitroaromatic starting material is a critical decision in a synthetic campaign, directly impacting reaction conditions, yield, and the properties of the final product. Here, we compare this compound to several key alternatives.
Caption: Key nitroaromatic compounds compared in this guide.
Physicochemical Properties
The introduction of alkyl and hydroxyalkyl groups significantly alters the physical properties of the parent 4-nitroaniline structure. These modifications are crucial for solubility in various solvent systems, which in turn dictates the choice of reaction media and purification methods.
| Property | This compound | 4-Nitroaniline | N-Methyl-4-nitroaniline | 2-Amino-4-nitrophenol |
| CAS Number | 18226-16-9 | 100-01-6 | 100-15-2 | 99-57-0 |
| Molar Mass | 196.20 g/mol | 138.12 g/mol | 152.15 g/mol | 154.12 g/mol |
| Melting Point | 104-105 °C[3] | 146-149 °C | 152-154 °C[1] | 143–145 °C[4] |
| Appearance | Yellow Solid | Yellow to brown crystalline powder | Brownish-yellow prisms | Yellow-brown to orange prisms[4] |
| Solubility | Soluble in ethanol; limited in water. | Sparingly soluble in water; soluble in ethanol. | Limited solubility in water; soluble in ethanol, acetone.[5] | Sparingly soluble in water; soluble in ethanol, acetone.[4] |
Expert Insights: The N-hydroxyethyl group in this compound significantly enhances its polarity and potential for hydrogen bonding compared to N-methyl-4-nitroaniline. This increased polarity can be advantageous for reactions in protic solvents and may improve the affinity of resulting dyes for polar fibers. However, the lower melting point compared to its counterparts suggests weaker crystal lattice forces.
Core Application: Azo Dye Synthesis
A primary application for these nitro compounds is in the synthesis of azo dyes, which are formed through a two-step process: diazotization followed by azo coupling.[6] The nitro compound typically serves as a precursor to the diazo component after its nitro group is reduced to a primary amine.
Caption: General workflow for synthesizing an azo dye from a nitroaromatic precursor.
Performance Comparison in Dye Applications
The structure of the aromatic amine used for diazotization directly influences the final properties of the azo dye. Substituents on the ring affect the electronic properties of the diazonium salt and, consequently, the λmax (color) and stability of the resulting dye.
| Precursor Used (as Diazo Component) | Resulting Dye Class (Representative) | Typical Color Shade | Key Performance Attributes |
| This compound | Disperse Dyes | Red to Brown | Good solubility in organic media; functional handle (-OH) for further modification. |
| 4-Nitroaniline | Disperse/Acid Dyes | Yellow to Orange | Simple, cost-effective precursor; forms the basis for many common dyes.[7] |
| 2-Methyl-4-nitroaniline | Disperse Dyes (e.g., Fast Red RL Base) | Vibrant Red | Good to very good lightfastness (rated 6-7 on a scale of 1-8).[8] |
| 2-Methyl-5-nitroaniline | Disperse Dyes (e.g., Fast Scarlet G Base) | Orange to Red-Brown | Good lightfastness (rated 5-6 on a scale of 1-8).[6][8] |
Trustworthiness through Causality: The difference in shade and fastness between dyes derived from 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline illustrates the principle of structure-property relationships. The position of the electron-donating methyl group relative to the azo linkage alters the electronic conjugation of the chromophore, thereby tuning the observed color and its stability against UV degradation.[6] Similarly, the N-hydroxyethyl group in our target compound can enhance dye-fiber interactions through hydrogen bonding, potentially improving wash fastness.
Experimental Protocols
To ensure scientific integrity, a self-validating and reproducible protocol is essential. The following is a representative procedure for the synthesis of a disperse red dye, adapted from established methodologies for related nitroanilines.[8]
Part 1: Reduction of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (19.6 g, 0.1 mol) in 100 mL of a 1:1 ethanol/water mixture.
-
Reagent Addition: Gently heat the mixture to 60-70 °C. In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 36 g, 0.15 mol) in 50 mL of water. Add this solution dropwise to the flask over 30 minutes. The color of the reaction mixture will change from yellow to a deep reddish-brown.
-
Reaction: After the addition is complete, maintain the reflux for 2 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated sulfur. Evaporate the ethanol under reduced pressure. The resulting aqueous solution contains the crude N¹-methyl-N¹-(2-hydroxyethyl)benzene-1,4-diamine. This product is often used directly in the next step without extensive purification due to its instability in air.
Part 2: Diazotization and Azo Coupling (Synthesis of a Disperse Red Dye)
-
Diazotization:
-
Transfer the aqueous solution of the diamine from Part 1 to a 500 mL beaker. Cool to 0-5 °C in an ice-salt bath.
-
Slowly add 25 mL of concentrated hydrochloric acid (HCl) with vigorous stirring, keeping the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in 20 mL of cold water. Add this solution dropwise to the amine hydrochloride suspension. Maintain the temperature at 0-5 °C throughout the addition. The formation of the diazonium salt is confirmed when the solution gives a positive test with starch-iodide paper.
-
-
Coupling:
-
In a separate 500 mL beaker, prepare the coupling solution by dissolving a suitable coupling component, for example, N,N-diethylaniline (14.9 g, 0.1 mol), in 50 mL of 10% aqueous HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous, vigorous stirring.
-
Maintain the acidic pH and low temperature for 1-2 hours to ensure complete coupling. A brightly colored precipitate (the azo dye) will form.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at 50-60 °C.
-
Characterize the final product using techniques such as UV-Vis spectroscopy (to determine λmax) and NMR.
-
Applications in Drug Development
Beyond dyes, the nitroaniline scaffold is a valuable precursor in medicinal chemistry.[9] The ability to introduce an amino group at a specific position is critical for building pharmacophores that interact with biological targets. For instance, the related compound 2-[(4-Nitrophenyl)amino]ethanol serves as a key intermediate for synthesizing phenylpurinediamine derivatives, which have been investigated as reversible kinase inhibitors for treating lung cancer.[10] The nitro group in these precursors is reduced to an amine, which then participates in forming the core structure of the active pharmaceutical ingredient (API).
The presence of the N-methyl and N-hydroxyethyl groups on this compound provides additional vectors for molecular design. These groups can influence the drug's solubility, membrane permeability, and metabolic stability (ADME properties), making it a potentially valuable building block for drug discovery campaigns.
Conclusion
This compound is a versatile synthetic intermediate that offers distinct advantages over simpler nitroaromatics like 4-nitroaniline. Its appended N-methyl and N-hydroxyethyl groups provide chemists with valuable levers to modulate solubility and the properties of final products, particularly in the realm of disperse dyes. While alternatives like 2-methyl-4-nitroaniline may offer superior lightfastness for specific shades, the choice of precursor ultimately depends on a multi-parameter optimization of cost, safety, desired product characteristics, and synthetic tractability. Its structural similarity to intermediates used in pharmaceutical development also highlights its potential as a valuable building block in the creation of novel therapeutics.
References
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PubChem. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. 5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
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NAGASE & CO., LTD. 2-((4-Methyl-2-nitrophenyl)amino)ethanolの特性と用途. Available from: [Link]
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PubChem. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | C15H16N4O3 | CID 113246. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3. National Center for Biotechnology Information. Available from: [Link]
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Hangzhou Fucai Chem Co., Ltd. Synthesis Of Disperse Red 92. (2020-10-14). Available from: [Link]
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ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (September 2024). Available from: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available from: [Link]
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Rajdhani College. Methyl Orange Synthesis of Azo Dyes. Available from: [Link]
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ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2025-08-10). Available from: [Link]
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Chemchart. 2-[(4-nitrophenyl)amino]ethanol (1965-54-4). Available from: [Link]
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US EPA. Ethanol, 2-[(2-amino-4-nitrophenyl)amino]- - Substance Details - SRS. Available from: [Link]
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-
Chemsrc. 2-[(4-Nitrophenyl)amino]ethanol | CAS#:1965-54-4. Available from: [Link]
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NIH National Library of Medicine. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
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ResearchGate. The Nitro Group in Organic Synthesis. Available from: [Link]
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TutorChase. Describe the differences between nitro compounds and amino compounds. Available from: [Link]
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PubChem. Ethanol, 2-((2-methoxy-4-nitrophenyl)amino)-. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to the Structural Validation of 2-(Methyl(4-nitrophenyl)amino)ethanol: X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of a compound's properties, reactivity, and potential biological activity. This guide provides an in-depth technical comparison of methodologies for the structural validation of the synthetic organic compound, 2-(Methyl(4-nitrophenyl)amino)ethanol. While a definitive crystal structure for this specific molecule is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide will use it as a prime exemplar to detail the experimental workflows required for its complete structural elucidation.[1][2][3] We will focus on single-crystal X-ray diffraction (SCXRD) as the gold standard for absolute structure determination and compare its capabilities with complementary spectroscopic techniques.[4][5][6]
The Imperative of Structural Validation
The precise arrangement of atoms in this compound, a molecule featuring a nitro-substituted aromatic ring, a tertiary amine, and a primary alcohol, dictates its electronic properties, potential for hydrogen bonding, and overall conformation. These structural nuances can significantly influence its behavior in various chemical and biological systems. Therefore, rigorous structural validation is not merely a confirmatory step but a fundamental necessity for any further investigation or application.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound.[4][5][6][7] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[4][6] The successful application of this technique, however, is critically dependent on the initial, and often challenging, step of growing a high-quality single crystal.[5][8]
Experimental Protocol for X-ray Crystallography
The journey to a crystal structure begins with the meticulous process of crystallization. The goal is to encourage the slow formation of a well-ordered, single crystal of suitable size (typically >0.1 mm in all dimensions).[8][9]
1. Purity is Paramount: The starting material must be of the highest possible purity. Standard purification techniques such as column chromatography or recrystallization should be employed to remove any impurities that could hinder crystal growth.
2. Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures.[10][11] For this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) should be tested.
3. Crystallization Techniques: Several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[12][13] This is often a good starting point due to its simplicity.
-
Slow Cooling: A saturated solution is prepared in a minimal amount of hot solvent. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to lower temperatures (e.g., 4°C), to induce crystallization.[5][14]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, increasing the concentration of the compound in the vial and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[10] Slow diffusion at the interface can lead to the formation of high-quality crystals.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[6][9]
1. Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data. The angles and intensities of the diffracted X-rays are measured.[8][9]
2. Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.[9] For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial structural model.[9]
3. Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. This process yields precise atomic coordinates, bond lengths, and bond angles.
Figure 1. Workflow for X-ray Crystallography.
Spectroscopic Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and often more readily obtainable information. They are indispensable for routine characterization and for providing complementary evidence to support the crystallographic data.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei, number of unique protons and carbons.[15][16][17] | Non-destructive, provides detailed information on molecular framework in solution.[15][18] | Requires soluble sample, can be complex for large molecules, does not provide bond lengths or angles directly. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, -NO₂, C-N, aromatic C-H).[19][20][21] | Fast, requires small sample amount, provides a characteristic "fingerprint" of the molecule.[20] | Provides limited information on the overall molecular structure, interpretation can be ambiguous. |
| Mass Spectrometry | Molecular weight and molecular formula (with high resolution).[22][23][24][25] | High sensitivity, provides exact mass and fragmentation patterns useful for structural clues.[22][23] | Does not provide information on stereochemistry or the connectivity of atoms.[26] |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts will indicate the electronic environment of the different protons (aromatic, methylene, methyl, hydroxyl). The integration of the signals will correspond to the relative number of protons, and the splitting patterns (multiplicity) will reveal adjacent protons.[16]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[15]
-
2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D NMR experiments can be performed to establish proton-proton (COSY) and proton-carbon (HSQC) correlations, confirming the connectivity of the molecular skeleton.[27]
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[21] Key expected absorptions for this compound would include:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.[19]
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.[19]
-
~2950-2850 cm⁻¹: Aliphatic C-H stretch.[19]
-
~1590 and 1490 cm⁻¹: Aromatic C=C stretching.[28]
-
~1520 and 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.[21]
-
~1250 cm⁻¹: C-N stretching.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used. EI will cause fragmentation, providing structural clues, while ESI is more likely to show the molecular ion peak.[22][23][24]
2. Data Analysis:
-
Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (196.2 g/mol for C₉H₁₂N₂O₃).[26]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[26]
-
Fragmentation Pattern: In EI-MS, the fragmentation pattern can be analyzed to corroborate the proposed structure. For example, loss of a CH₂OH group might be observed.
Figure 2. Workflow for Spectroscopic Analysis.
Synthesis and Conclusion
The definitive structural validation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While NMR, FTIR, and mass spectrometry provide crucial pieces of the structural puzzle—connectivity, functional groups, and molecular formula, respectively—they represent indirect evidence. Single-crystal X-ray diffraction, by providing a precise three-dimensional atomic map, offers direct and unambiguous proof of the molecular structure.
For researchers in drug development and materials science, the investment in obtaining a single crystal and performing X-ray diffraction analysis is often justified by the high level of certainty it provides. This certainty is paramount for understanding structure-activity relationships, designing new molecules, and meeting rigorous regulatory standards. The spectroscopic methods, in turn, serve as essential, high-throughput techniques for initial characterization, reaction monitoring, and quality control. Together, these methodologies form a self-validating system, ensuring the scientific integrity of the research.
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A Researcher's Guide to Spectroscopic Analysis: Distinguishing 2-(Methyl(4-nitrophenyl)amino)ethanol from its Precursors
This guide provides an in-depth spectroscopic comparison of the synthetic target, 2-(Methyl(4-nitrophenyl)amino)ethanol, and its common precursors, 4-nitroaniline and 2-chloroethanol. For researchers engaged in synthetic chemistry and drug development, the ability to unequivocally track the conversion of starting materials to the final product is paramount. This document offers a multi-faceted spectroscopic framework—leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to ensure reaction completion and verify the identity and purity of the final compound. The causality behind experimental choices and data interpretation is emphasized to provide a robust, self-validating analytical workflow.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound is a foundational reaction in organic synthesis, involving the N-alkylation of an aromatic amine. The reaction typically proceeds by first methylating 4-nitroaniline and then reacting the resulting N-methyl-4-nitroaniline with 2-chloroethanol, or by a direct, albeit potentially less selective, reaction. For the purpose of this guide, we will consider the net transformation from the initial precursors to the final product. Understanding this structural transformation is the key to interpreting the subsequent spectroscopic data.
Caption: Decision workflow for monitoring the synthesis and confirming the product.
Conclusion
The transformation of 4-nitroaniline and 2-chloroethanol into this compound is marked by a series of distinct and observable spectroscopic changes. By systematically applying FTIR, ¹H NMR, and Mass Spectrometry, a researcher can confidently monitor the reaction's progress and verify the structure of the final product. The disappearance of the primary amine N-H stretches in FTIR, the emergence of new aliphatic signals in ¹H NMR, and the detection of the correct molecular ion peak in MS together form a self-validating triad of data points. This integrated approach not only ensures the integrity of the synthesis but also embodies the principles of rigorous scientific validation.
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A Comparative Analysis of the Predicted Biological Activity of 2-(Methyl(4-nitrophenyl)amino)ethanol Based on Structurally Related Analogs
Introduction
In the landscape of contemporary drug discovery and development, the exploration of novel chemical scaffolds with potential therapeutic applications is of paramount importance. The nitrophenylaminoethanol backbone represents a versatile structural motif, derivatives of which have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This guide focuses on 2-(Methyl(4-nitrophenyl)amino)ethanol, a specific analog within this class.
It is critical to establish at the outset that, to date, there is a notable absence of direct experimental data in peer-reviewed literature specifically detailing the biological activity of this compound. Consequently, this guide will adopt a structure-activity relationship (SAR) approach to forecast its potential biological profile. By systematically comparing its structure to that of closely related analogs for which experimental data are available, we can infer its likely cytotoxic and mechanistic properties. This comparative analysis is designed to provide a valuable theoretical framework for researchers, scientists, and drug development professionals, guiding future empirical investigation into this promising compound.
Structural Features and Their Predicted Influence on Bioactivity
The structure of this compound is characterized by a 4-nitrophenyl group, an N-methylated secondary amine, and a primary ethanol tail. Each of these components is predicted to play a crucial role in the molecule's overall biological activity.
-
The 4-Nitrophenyl Group: The nitro group (NO2) is a strong electron-withdrawing group, a feature known to be a pharmacophore in many biologically active compounds.[2][3] It can participate in redox reactions within cells, which can lead to cytotoxicity, a desirable trait in anticancer agents.[2][3][4] The para-position of the nitro group on the phenyl ring has been shown in some phenethylamine derivatives to influence receptor binding affinity, although in some cases, it has been observed to decrease it.[5]
-
The N-Methyl Group: The presence of a methyl group on the nitrogen atom distinguishes this molecule from its unsubstituted counterparts. This substitution can influence the compound's lipophilicity, steric hindrance, and metabolic stability, all of which can significantly impact its biological activity. For instance, in a study of 2-phenylaminophenylacetic acid derivatives, methylation was found to be a requisite for COX-2 selectivity.[6]
-
The Ethanolamine Moiety: The ethanolamine side chain contributes to the molecule's hydrophilic character and provides a site for potential metabolic transformations, such as phosphorylation. This moiety is a common feature in many pharmacologically active compounds and can influence their pharmacokinetic properties.
Comparative Analysis of Biological Activity with Structural Analogs
To build a predictive model for the bioactivity of this compound, we will examine experimental data from several structurally related compounds.
Anticancer and Cytotoxic Potential
The anticancer activity is a prominent theme in the study of nitrophenyl derivatives. While direct data for our target compound is unavailable, studies on related structures provide valuable insights. For example, novel aminophenol analogs have demonstrated potent anticancer activities against various cancer cell lines, with their efficacy being dependent on the length of the alkyl chain attached to the aminophenol.[7] Furthermore, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones have shown significant antimitotic activity.[8]
| Compound/Analog | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |
| 2-Styryl-8-nitroquinolines | HeLa | IC50: 2.897–10.37 μM | [9] |
| 2-Styryl-8-hydroxyquinolines | HeLa | IC50: 2.52–4.69 μM | [9] |
| Thiophene containing aminobenzylnaphthols | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI50 < 10 μg/mL | [10] |
| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa | IC50: 4.63 to 5.54 μM | [10] |
| p-Dodecylaminophenol | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Potent suppression of cell growth | [7] |
| p-Decylaminophenol | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Potent suppression of cell growth | [7] |
Based on these findings, it is plausible to hypothesize that this compound may exhibit cytotoxic activity against a range of cancer cell lines. The presence of the 4-nitrophenyl group is a key structural feature shared with other cytotoxic compounds. However, the N-methylation and the specific ethanolamine side chain will undoubtedly modulate this activity.
Antimicrobial Potential
Nitro-containing compounds have a long history as antimicrobial agents.[2][3][4] For instance, 5-nitroimidazole derivatives are known to undergo intracellular reduction, leading to the formation of a cytotoxic nitro anion radical.[2] While specific antimicrobial data for this compound is lacking, the presence of the nitroaromatic moiety suggests that it may possess some degree of antimicrobial activity.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of this compound, a series of in vitro assays would be required. The following are representative protocols based on methodologies used for structurally similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (solubilized in a vehicle like DMSO, with the final DMSO concentration kept below 0.2%). A vehicle control (DMSO only) and untreated cells are included. The cells are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 10% of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The media is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Hypothesized Mechanism of Action
The precise signaling pathways that may be modulated by this compound are currently unknown. However, based on the activities of related compounds, we can propose several hypotheses.
The presence of the nitro group suggests a potential mechanism involving the induction of oxidative stress through redox cycling.[2][3] This can lead to DNA damage and the activation of apoptotic pathways.
dot
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(Methyl(4-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol, a key intermediate in the production of various organic materials, including some disperse dyes, presents multiple strategic pathways for the discerning chemist. The selection of an optimal route is a critical decision, balancing considerations of yield, purity, cost-effectiveness, safety, and environmental impact. This guide provides an in-depth comparative analysis of three primary synthetic routes to this target molecule, offering experimental insights and data to inform laboratory- and industrial-scale production decisions.
Executive Summary
This guide evaluates three distinct synthetic strategies for this compound:
-
Route 1: N-Alkylation of N-Methyl-4-nitroaniline with a 2-Haloethanol. A classical approach analogous to the Williamson ether synthesis, relying on the nucleophilicity of the secondary amine.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halonitrobenzene with 2-(Methylamino)ethanol. This route leverages the activation of the aromatic ring by the nitro group to facilitate substitution.
-
Route 3: Ring-Opening of Ethylene Oxide with N-Methyl-4-nitroaniline. A direct and atom-economical approach utilizing the high reactivity of ethylene oxide.
Each route is scrutinized for its chemical efficiency, cost of raw materials and reagents, operational complexity, and safety and environmental footprint. The analysis is designed to provide a holistic view, empowering researchers to select the most suitable method for their specific objectives.
Route 1: N-Alkylation of N-Methyl-4-nitroaniline
This method involves the reaction of N-methyl-4-nitroaniline with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. The reaction proceeds via a classical SN2 mechanism.
Figure 1: N-Alkylation of N-Methyl-4-nitroaniline.
Experimental Protocol (Representative)
-
To a solution of N-methyl-4-nitroaniline (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2.0 equivalents).
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature, and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Cost-Benefit Analysis
| Factor | Assessment | Justification |
| Yield | Moderate to Good | The electron-withdrawing nitro group reduces the nucleophilicity of the amine, potentially lowering the reaction rate and yield.[1] Use of the more reactive 2-bromoethanol over 2-chloroethanol can improve yields but at a higher cost. |
| Cost of Starting Materials | Moderate | N-methyl-4-nitroaniline is a commercially available intermediate. 2-Chloroethanol is inexpensive, while 2-bromoethanol is more costly.[2][3][4] |
| Reagent & Solvent Cost | Moderate | Requires a stoichiometric amount of base (potassium carbonate is relatively inexpensive) and a polar aprotic solvent like DMF, which can be costly and has environmental concerns.[5][6][7] |
| Operational Complexity | Low to Moderate | Standard reaction setup. The main challenge is controlling potential side reactions like dialkylation, though using a slight excess of the amine can mitigate this.[1] |
| Safety | Moderate | 2-Haloethanols are toxic. DMF is a reproductive toxin and its use is increasingly restricted.[8][9] |
| Environmental Impact | Moderate to High | Use of DMF is a significant drawback.[8][9] Waste includes inorganic salts and solvent. |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route involves the reaction of a 4-halonitrobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, with 2-(methylamino)ethanol. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making this a highly viable pathway.[10]
Figure 2: Nucleophilic Aromatic Substitution.
Experimental Protocol (Representative)
-
In a round-bottom flask, dissolve 4-chloronitrobenzene (1.0 equivalent) and 2-(methylamino)ethanol (1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (2.0 equivalents).
-
Heat the mixture to 120-150 °C and monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Cost-Benefit Analysis
| Factor | Assessment | Justification |
| Yield | Good to Excellent | SNAr reactions on nitro-activated aryl halides are typically high-yielding.[10][11] The reactivity order is F > Cl, but 4-chloronitrobenzene is often used due to its lower cost. |
| Cost of Starting Materials | Low to Moderate | Both 4-chloronitrobenzene and 2-(methylamino)ethanol are readily available and relatively inexpensive.[5][6][8][12] 4-Fluoronitrobenzene is more expensive. |
| Reagent & Solvent Cost | Moderate | Requires a stoichiometric base and a high-boiling polar aprotic solvent. |
| Operational Complexity | Low | The reaction is generally straightforward to set up and run. Product isolation is often a simple precipitation and filtration. |
| Safety | Moderate | 4-Halonitrobenzenes are toxic and irritants. High reaction temperatures are often required. |
| Environmental Impact | Moderate | Use of high-boiling aprotic solvents like DMSO or DMF is a concern. |
Route 3: Ethylene Oxide Ring-Opening
This approach involves the direct reaction of N-methyl-4-nitroaniline with ethylene oxide. This method is highly atom-economical as the entire ethylene oxide molecule is incorporated into the product.
Figure 3: Ethylene Oxide Ring-Opening.
Experimental Protocol (Conceptual)
-
N-methyl-4-nitroaniline is charged into a pressure reactor.
-
A catalyst, either acidic or basic, may be added.
-
The reactor is sealed, and ethylene oxide is introduced under pressure.
-
The reaction mixture is heated, and the reaction progress is monitored by pressure drop and/or sampling for analysis.
-
Upon completion, the reactor is cooled, and excess ethylene oxide is safely vented.
-
The product is isolated and purified.
Cost-Benefit Analysis
| Factor | Assessment | Justification |
| Yield | Potentially High | The reaction is generally efficient, but selectivity can be an issue, with the potential for polyethoxylation. |
| Cost of Starting Materials | Low | Ethylene oxide is a large-scale industrial chemical and is relatively inexpensive.[13][7][14][15][16] |
| Reagent & Solvent Cost | Low | May be run neat or with a minimal amount of solvent. Catalytic amounts of acid or base are needed. |
| Operational Complexity | High | Requires specialized high-pressure equipment and stringent safety protocols due to the hazardous nature of ethylene oxide. |
| Safety | High Risk | Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[13][7][14][15][16] Requires expert handling and dedicated facilities. |
| Environmental Impact | Low (process), High (reagent hazard) | The reaction itself is atom-economical with minimal waste. The primary environmental concern is the safe handling and containment of ethylene oxide. |
Comparative Summary and Recommendation
| Synthesis Route | Overall Yield | Raw Material Cost | Process Complexity | Safety & Environmental | Recommendation |
| 1: N-Alkylation | Moderate | Moderate | Moderate | Moderate | A viable option for lab-scale synthesis, particularly if optimizing for cost using 2-chloroethanol. |
| 2: SNAr | High | Low-Moderate | Low | Moderate | Recommended for both lab-scale and potential scale-up. Offers a balance of high yield, low-cost starting materials, and operational simplicity. |
| 3: Ethylene Oxide | High | Low | High | High | Best suited for large-scale industrial production where specialized equipment and expertise are available to manage the significant safety risks. |
Conclusion
For the majority of research, development, and small-scale production applications, Route 2, the Nucleophilic Aromatic Substitution (SNAr) of 4-chloronitrobenzene with 2-(methylamino)ethanol, emerges as the most advantageous synthetic strategy. It presents a robust and reliable method that combines high yields with readily available, low-cost starting materials and a straightforward experimental procedure. While the N-alkylation route is a classic and feasible alternative, it may suffer from lower yields due to the reduced nucleophilicity of the starting amine. The ethylene oxide route, despite its atom economy and low raw material cost, carries significant safety and handling challenges that make it impractical for most laboratory settings. The SNAr approach therefore represents the most balanced and efficient pathway to this compound for the target audience of this guide.
References
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Intratec.us. Ethylene Oxide Price. [Link]
-
PriceWatch. Ethylene Oxide (EO) Price Trends, Chart, Index And Forecast. [Link]
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IMARC Group. Ethylene Oxide Prices 2025 | December Chart & Forecast. [Link]
-
GTI Laboratory Supplies. 1-Chloro-4-nitrobenzene, 99.9%, Certified® 30g. [Link]
-
Cenmed. 2-bromoethanol 95% (c005b-047543). [Link]
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ChemAnalyst. Ethylene Oxide Prices, Trends, Index, News, Monitor and Demand. [Link]
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Business Analytiq. Ethylene oxide price index. [Link]
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Sdfine. 1-chloro-4-nitrobenzene. [Link]
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IndiaMART. 2-Bromoethanol CAS: 540-51-2 at ₹ 100/kg | इंटरमीडिएट रसायन in Mumbai | ID: 19415873433. [Link]
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Hangzhou Fucai Chem Co., Ltd. Synthesis Of Disperse Red 92. [Link]
- Google Patents. CN111117290B - Disperse red dye composition and dye product.
-
ResearchGate. Structure of the dye disperse red 1 (DR1) with the different radical.... [Link]
- Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
-
ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
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University of Scranton. Advanced Organic Module | English | Green Chemistry. [Link]
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ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
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-
Semantic Scholar. Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels. [Link]
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A Technical Guide to the Applications of 2-(Methyl(4-nitrophenyl)amino)ethanol: A Comparative Analysis for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and chemical synthesis, the selection of molecular building blocks is a critical determinant of final product performance. This guide offers an in-depth technical exploration of 2-(Methyl(4-nitrophenyl)amino)ethanol, a versatile nitroaromatic compound. We will delve into its applications as a precursor in the synthesis of high-performance azo disperse dyes and as a potential component in nonlinear optical (NLO) chromophores. This analysis is grounded in a comparative framework, evaluating the compound's utility against established alternatives and providing the experimental context necessary for informed research and development decisions.
Synthesis and Chemical Profile of this compound
This compound is a substituted nitroaniline derivative characterized by the presence of a nitro group, a secondary amine, and a primary alcohol. This trifunctional nature makes it a valuable intermediate in organic synthesis.
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 1-fluoro-4-nitrobenzene, with 2-(methylamino)ethanol.[1] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a base to neutralize the hydrofluoric acid byproduct.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | ~105 °C | [1] |
The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a "push-pull" system within the molecule, a key characteristic for applications in chromophores for both dyes and NLO materials.
Application in Azo Disperse Dye Synthesis: A Performance Comparison
Azo disperse dyes are a dominant class of colorants for hydrophobic fibers like polyester due to their simple synthesis, wide color gamut, and good fastness properties.[2][3][4][5] The performance of these dyes is intrinsically linked to the chemical structure of their precursors. Here, we compare a hypothetical disperse dye synthesized from this compound with established disperse dyes derived from other substituted nitroanilines.
Synthetic Workflow for Azo Disperse Dyes
The synthesis of azo dyes from aromatic amines follows a two-step process: diazotization followed by azo coupling.[6]
Caption: Generalized workflow for the synthesis of azo disperse dyes.
Experimental Protocol: Synthesis of a Hypothetical Disperse Red Dye
This protocol outlines the synthesis of a hypothetical red disperse dye using this compound as the coupling component and p-nitroaniline as the diazo component.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
Diazotization of p-Nitroaniline:
-
Dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of this compound in ethanol.
-
Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.
-
Continue stirring for 2-3 hours, allowing the dye to precipitate.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts.
-
Dry the dye in a vacuum oven at 60 °C.
-
Recrystallize the crude dye from a suitable solvent like ethanol to obtain a purified product.
-
Performance Comparison of Disperse Dyes
The performance of a disperse dye is evaluated based on its color characteristics and fastness properties on a specific substrate, typically polyester. The following table provides a comparative overview of the expected performance of a dye derived from this compound against two commercially significant blue disperse dyes.
| Property | Hypothetical Red Dye (from this compound) | C.I. Disperse Blue 165 (from 2,6-Dibromo-4-nitroaniline)[2] | C.I. Disperse Blue 79[2][7] |
| Chemical Class | Monoazo | Monoazo | Monoazo |
| λmax (nm) | Expected in the range of 480-520 | 570 | ~600 |
| Light Fastness (1-8 scale) | Expected 4-5 | 6 | 6-7 |
| Wash Fastness (1-5 scale) | Expected 4 | 4-5 | 5 |
| Sublimation Fastness (1-5 scale) | Expected 3-4 | 4-5 | 5 |
Discussion of Performance:
The expected performance of the hypothetical red dye is based on the structure-property relationships of similar azo dyes. The presence of the nitro group and the overall molecular structure would likely result in good color strength. However, its fastness properties, particularly light and sublimation fastness, might be lower compared to dyes with more complex or halogenated structures like C.I. Disperse Blue 165 and C.I. Disperse Blue 79.[2] The bromine atoms in C.I. Disperse Blue 165, for instance, are known to enhance light fastness.
Experimental Protocols for Dye Performance Evaluation
Dyeing of Polyester Fabric:
-
Prepare a dye bath containing the disperse dye, a dispersing agent, and a carrier (optional, for lower temperature dyeing).[8][9]
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Immerse the polyester fabric in the dye bath and raise the temperature to 130 °C under pressure.
-
Maintain this temperature for 60 minutes to ensure dye penetration and fixation.
-
Cool the dye bath, rinse the fabric, and perform a reduction clearing process to remove surface dye.
Fastness Testing:
-
Light Fastness: Evaluated according to ISO 105-B02 standard, where the dyed fabric is exposed to a xenon arc lamp, and the fading is compared against a standard blue wool scale.[2]
-
Wash Fastness: Assessed using the ISO 105-C06 standard, which involves washing the dyed fabric with a standard detergent in a launder-o-meter.[2]
-
Rubbing Fastness: Determined according to ISO 105-X12, where the dyed fabric is rubbed with a dry and wet cotton cloth to assess color transfer.[10]
Application in Nonlinear Optical (NLO) Materials
The "push-pull" electronic structure of this compound makes it an attractive building block for the synthesis of chromophores with second-order nonlinear optical (NLO) properties.[11] These materials are of great interest for applications in optoelectronics, including optical data storage and signal processing.[11]
The "Push-Pull" Principle for NLO Activity
Second-order NLO activity arises from the asymmetric response of a molecule's electron cloud to a strong external electric field, such as that from a laser. This is quantified by the first hyperpolarizability (β). Molecules with a strong "push-pull" character, i.e., an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system, often exhibit large β values.[12][13][14]
Caption: Schematic of a push-pull system for NLO applications.
Comparative Performance of NLO Chromophores
| Chromophore Type | Donor Group | Acceptor Group | π-Bridge | Typical μβ (10⁻⁴⁸ esu) | Reference |
| Styryl Dye (Hypothetical) | -N(CH₃)CH₂CH₂OH | -NO₂ | Styrene | Expected 1000-2000 | Inferred from[11][15] |
| Julolidine-based Styryl Dye | Julolidine | Dicyanovinyl | Styrene | 1430-1950 | [11] |
| p-Nitroaniline (pNA) | -NH₂ | -NO₂ | Phenyl | ~100-1000 (in mixed crystals) | [16] |
The μβ value, a product of the dipole moment (μ) and the first hyperpolarizability (β), is a common figure of merit for NLO chromophores. The extended π-conjugation in a styryl-type chromophore derived from this compound would likely lead to a significantly higher μβ value compared to p-nitroaniline itself.
Experimental Protocol: Evaluation of Second Harmonic Generation (SHG)
Second Harmonic Generation (SHG) is a common technique to evaluate the second-order NLO response of a material.[17][18]
General Workflow:
-
Sample Preparation: The NLO chromophore is typically incorporated into a polymer matrix (e.g., PMMA) and spin-coated onto a glass substrate to form a thin film.
-
Electric Field Poling: The film is heated above its glass transition temperature, and a strong DC electric field is applied to align the dipolar chromophores. The film is then cooled to room temperature with the electric field still applied to lock in the non-centrosymmetric alignment.
-
SHG Measurement (Maker Fringe Technique):
-
A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is directed at the poled film.
-
The intensity of the generated second harmonic light (at 532 nm) is measured as a function of the incident angle.
-
By analyzing the resulting fringe pattern and comparing it to a reference material with a known NLO coefficient (e.g., quartz), the second-order NLO susceptibility (χ⁽²⁾) of the film can be determined.
-
Conclusion and Future Outlook
This compound presents itself as a valuable and versatile intermediate for the synthesis of advanced materials. Its application in the field of azo disperse dyes offers a pathway to a range of colors, although further optimization may be required to compete with the fastness properties of more complex, commercially available dyes. The real potential of this compound, however, may lie in the realm of nonlinear optics. The inherent "push-pull" nature of its structure makes it a promising candidate for the development of high-performance NLO chromophores.
Future research should focus on the synthesis and characterization of novel disperse dyes and NLO materials derived from this compound. Direct experimental comparison of their performance against industry standards will be crucial for their potential adoption in commercial applications. The exploration of more complex π-conjugated systems incorporating this building block could lead to the development of materials with exceptional optical properties.
References
- A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline. Benchchem.
- Investigation from Synthesis to Crystal Structure to Application of Ecofriendly Disperse Dyes on One-Step Dyeing of PET Fabric. Semantic Scholar.
- Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journals.
- A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6. Benchchem.
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry.
- Disperse dyes derived from 2-methoxy-5-nitroaniline.
- Indole-Based NLOphoric Donor-π-Acceptor Styryl Dyes: Synthesis, Spectral Properties and Comput
- Second-harmonic generation from mixed crystals of p-nitroaniline. RSC Publishing.
- Second harmonic generation from organic nonlinear materials of N-alkyl-4-nitroaniline. R Discovery.
- Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties.
- Click-Type Synthesis of Homoconjugated Push–Pull Chromophores. Thieme Connect.
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. MDPI.
- Small isomeric push–pull chromophores based on thienothiophenes with tunable optical (non)linearities. Organic & Biomolecular Chemistry (RSC Publishing).
- Confinement of a Styryl Dye into Nanoporous Aluminophosph
- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles.
- The Structure and Properties of Disperse Dyes in Polyester Coloration.
- Synthesis and Characterization of Nonlinear Optical Polymers Having Quinoline-based Chromophores.
- 2-nitroethanol. Organic Syntheses.
- Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor. MDPI.
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Semantic Scholar.
- Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics.
- Improvement of polyester dyeing at low temper
- One-Pot Preparation of Cyclic Amines
- Frequency-dependent second harmonic generation in acentric chromophoric self-assembled NLO materials. The Hebrew University of Jerusalem.
- Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria.
- Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
- Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
- INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Fibres and Textiles.
- Preparation method of 2-methyl-4-nitrophenylamine.
- Effect of Different Dyeing Parameters on Color Strength & Fastness Properties of Cotton-Elastane (CE) and Lyocell-Elastane (LE) Knit Fabric. Scientific & Academic Publishing.
- Porphyrins for Second Order Nonlinear Optics (NLO): An Intriguing History §. MDPI.
- Understanding the Fastness Issues of Natural Dyes.
- Review of Second Harmonic Generation Measurement Techniques for Material State Determination in Metals.
- Journal articles: 'Color fastness properties'.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-(Methyl(4-nitrophenyl)amino)ethanol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound 2-(Methyl(4-nitrophenyl)amino)ethanol, a potential intermediate or impurity in pharmaceutical manufacturing, demands robust and reliable analytical methods for its characterization and quantification. This guide provides an in-depth, objective comparison of analytical techniques for this molecule, grounded in the principles of scientific integrity and supported by experimental data from closely related analogues. Our focus is not merely on protocols but on the rationale behind methodological choices, ensuring a self-validating system of analysis.
The Critical Role of Method Validation and Cross-Validation
Before delving into specific techniques, it is paramount to understand the principles of method validation. Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] Cross-validation is a further step to ensure that a validated method performs consistently and produces reliable results across different laboratories, analysts, or instruments.[5] This is particularly crucial in the pharmaceutical industry for data integrity and regulatory submissions.
This guide will explore the cross-validation of analytical data for this compound through a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound is dictated by the compound's physicochemical properties and the analytical objective.[1][4][6]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable, or amenable to derivatization. |
| Sensitivity | Good, typically in the low ng range. | Excellent, often in the pg to fg range, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic separation and mass fragmentation patterns. |
| Identification Confidence | Moderate, based on retention time against a reference standard. | High, based on matching fragmentation patterns with spectral libraries and retention time. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times for complex separations. |
| Instrumentation Cost | Moderate. | High. |
| Typical Application | Purity assessment, quantification of impurities, stability studies. | Identification of unknown impurities, analysis of volatile organic compounds, confirmation of identity. |
In-Depth Technical Comparison and Experimental Data
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of analytes. For this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The presence of both polar (hydroxyl, nitro) and non-polar (aromatic ring, methyl group) moieties in the molecule makes it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) and a polar mobile phase are used.
-
UV Detection: The nitrophenyl chromophore in the molecule allows for sensitive detection using a UV detector, typically at a wavelength corresponding to its maximum absorbance.
-
Mobile Phase Selection: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is typically used. The pH of the mobile phase can be adjusted to control the ionization of the amino group, thereby influencing retention and peak shape.
Illustrative HPLC Method Parameters (based on N-Methyl-4-nitroaniline): [7]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Chromatographic Performance:
Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time would be influenced by the exact mobile phase composition and would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity for the identification of organic compounds. However, its application to this compound requires careful consideration of the analyte's thermal stability and volatility.
Causality Behind Experimental Choices:
-
Derivatization: The presence of a polar hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, such as silylation, can be employed to increase volatility and thermal stability.
-
Electron Impact (EI) Ionization: EI is a standard ionization technique in GC-MS that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint for identification.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio (m/z).
Predicted GC-MS Fragmentation Pattern:
The electron impact mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 196. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic-type cation.
-
Loss of functional groups: Fragmentation involving the loss of the ethanol group or the nitro group.
Illustrative GC-MS Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-400 |
Spectroscopic Characterization: The Confirmatory Pillars
NMR and FTIR spectroscopy provide orthogonal information that is crucial for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (Methyl) | ~3.1 | s | - |
| -CH₂- (Methylene adjacent to N) | ~3.6 | t | ~5-7 |
| -CH₂- (Methylene adjacent to O) | ~3.9 | t | ~5-7 |
| Aromatic Protons (ortho to NO₂) | ~8.1 | d | ~8-9 |
| Aromatic Protons (ortho to N) | ~6.8 | d | ~8-9 |
| -OH (Hydroxyl) | Variable | br s | - |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (Methyl) | ~40 |
| -CH₂- (Methylene adjacent to N) | ~55 |
| -CH₂- (Methylene adjacent to O) | ~60 |
| Aromatic C (quaternary, attached to N) | ~150 |
| Aromatic C (quaternary, attached to NO₂) | ~145 |
| Aromatic CH (ortho to NO₂) | ~126 |
| Aromatic CH (ortho to N) | ~111 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (if secondary amine impurity) | 3300-3500 | Medium, Sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |
| N-O Stretch (nitro group, asymmetric) | 1500-1570 | Strong |
| N-O Stretch (nitro group, symmetric) | 1300-1370 | Strong |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
| C-N Stretch | 1250-1350 | Medium |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
Protocol 1: Stability-Indicating HPLC Method Validation
This protocol outlines the validation of an HPLC method for the quantification of this compound and the detection of its degradation products.
1. System Suitability:
- Prepare a system suitability solution containing this compound and a known related substance.
- Inject the solution five times.
- Acceptance Criteria:
- Relative Standard Deviation (RSD) of the peak area for the main analyte < 2.0%.
- Tailing factor for the main analyte peak between 0.8 and 1.5.
- Resolution between the main analyte and the related substance > 2.0.
2. Specificity (Forced Degradation Study):
- Subject solutions of this compound to stress conditions (acid, base, oxidation, heat, and light).
- Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
- Acceptance Criteria: The method must be able to separate the main peak from all degradation products. Peak purity analysis should confirm the spectral homogeneity of the main peak.
3. Linearity and Range:
- Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
- Analyze each solution in triplicate.
- Acceptance Criteria: Correlation coefficient (r²) > 0.999. The y-intercept of the regression line should be insignificant.
4. Accuracy (Recovery):
- Spike a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze each sample in triplicate.
- Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
5. Precision (Repeatability and Intermediate Precision):
- Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: RSD for both repeatability and intermediate precision should be < 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Method Validation for Impurity Identification
This protocol focuses on validating a GC-MS method for the identification and semi-quantification of volatile impurities related to this compound.
1. System Suitability:
- Prepare a system suitability solution containing a known volatile impurity and an internal standard.
- Inject the solution three times.
- Acceptance Criteria: RSD of the peak area ratio < 5.0%.
2. Specificity:
- Analyze a blank solvent and a placebo matrix to ensure no interfering peaks are present at the retention times of the target impurities.
- Acceptance Criteria: No significant interfering peaks at the retention times of the analytes of interest.
3. Linearity and Range:
- Prepare a series of at least five standard solutions of the target impurity.
- Analyze each solution in triplicate.
- Acceptance Criteria: Correlation coefficient (r²) > 0.995.
4. Limit of Detection (LOD):
- Determine LOD based on a signal-to-noise ratio of 3:1 for a characteristic fragment ion.
Visualizing the Workflow: A Logical Approach
The following diagrams illustrate the logical flow of the analytical cross-validation process.
Caption: Key parameters for analytical method validation.
Conclusion
The cross-validation of analytical data for this compound is a multi-faceted process that requires a deep understanding of the strengths and limitations of various analytical techniques. HPLC-UV serves as a robust and reliable method for quantification and purity assessment, while GC-MS provides unparalleled specificity for impurity identification. Spectroscopic techniques like NMR and FTIR are indispensable for definitive structural elucidation. By following a systematic and scientifically sound approach to method development, validation, and cross-validation, researchers can ensure the generation of high-quality, defensible analytical data that is fit for purpose in the demanding landscape of drug development.
References
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 15, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager. Retrieved January 15, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. Retrieved January 15, 2026, from [Link]
-
GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 8). AELAB. Retrieved January 15, 2026, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 15, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-(Methyl(4-nitrophenyl)amino)ethanol
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The compound 2-(Methyl(4-nitrophenyl)amino)ethanol, an aminoethanol derivative containing a nitrophenyl group, requires meticulous disposal procedures rooted in a clear understanding of its chemical properties and regulatory landscape. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment and Regulatory Classification: The "Why" Behind the Procedure
The disposal protocol for any chemical is dictated by its inherent hazards. The molecular structure of this compound presents a dual-risk profile derived from its two primary functional moieties: the aminoethanol backbone and the 4-nitrophenyl substituent.
-
Aminoethanol Moiety: Alcohols and amines, particularly ethanolamines, can be corrosive and irritants.[1][2] They are also frequently harmful to aquatic life.[3]
-
4-Nitrophenyl Group: Aromatic nitro compounds are a well-established class of toxic and environmentally hazardous substances.[4] The related compound, 4-nitroaniline, is classified by the U.S. Environmental Protection Agency (EPA) as an acutely toxic hazardous waste (P077), which underscores the significant hazard potential of the nitrophenyl structure.[5]
Based on data from structurally similar compounds, this compound should be treated as a substance that is harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.[6]
Regulatory Framework: RCRA Classification
In the United States, chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA).[7] This compound would most likely be classified as a hazardous waste based on its characteristics, even if it is not explicitly "listed."
-
Characteristic Hazardous Waste:
-
Toxicity: This is the most probable classification. The presence of the 4-nitrophenyl group makes it highly likely that the waste would fail the Toxicity Characteristic Leaching Procedure (TCLP), classifying it as a D-coded toxic waste.
-
Corrosivity: Many aminoethanols are alkaline. If a solution of this waste has a pH greater than or equal to 12.5, it qualifies as a corrosive hazardous waste (D002).
-
Due to these hazards, this compound must never be disposed of via sanitary sewer or in regular trash.[8] All waste streams containing this chemical, including rinsate and contaminated materials, must be managed as hazardous waste.
| Hazard Profile: this compound | |
| GHS Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.[6] |
| Primary Risks | Acute Oral Toxicity, Skin Sensitization, Environmental Hazard |
| Potential RCRA Codes | D002 (Corrosivity), Toxicity Characteristic (D-Code specific to leachable substances) |
| Disposal Route | Hazardous Waste Only |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. Adherence to a systematic collection and storage protocol is critical to prevent accidental releases and ensure regulatory compliance.
Protocol for Waste Collection:
-
Container Selection:
-
Designate a specific, dedicated waste container for this compound and its associated waste.
-
The container must be chemically compatible. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container has a screw-top or other secure lid to prevent leaks and evaporation.[9]
-
-
Waste Segregation:
-
NEVER mix this waste with other waste streams unless their compatibility has been explicitly verified.[8] Incompatible wastes can lead to dangerous chemical reactions.
-
This waste stream should be kept separate from acids, strong oxidizers, and halogenated solvents.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
-
Caption: Waste Segregation and Storage Workflow.
Final Disposal and Decontamination
The ultimate destruction of this compound must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most appropriate and effective method for this type of compound is high-temperature incineration.[4] This process ensures the complete thermal destruction of the organic molecule, preventing its release into the environment.
Protocol for Decontamination and Spill Management:
A. Empty Container Disposal:
A container is not considered "empty" by RCRA standards until all possible contents have been removed.
-
Initial Removal: Remove all pourable liquid or scrapable solid material and add it to your hazardous waste container.
-
Triple Rinse Procedure: For containers that held this chemical, the first rinse must be collected as hazardous waste.[8]
-
Add a suitable solvent (e.g., methanol or acetone) to the container, filling it to about 10% of its volume.
-
Secure the lid and rinse the interior surfaces thoroughly.
-
Pour the rinsate into your designated hazardous waste container.
-
Repeat this process two more times. Subsequent rinsate may be disposable down the drain depending on local regulations, but collecting all three rinses as hazardous waste is the most conservative and recommended practice.
-
-
Final Step: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.
B. Spill Response (Small Scale):
For minor spills (<100 mL) within a chemical fume hood or on a contained surface:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[6]
-
Absorb: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated bag or container.
-
Package & Label: Seal the container and label it clearly as "Hazardous Waste: Spill Debris containing this compound."
-
Decontaminate: Wipe down the spill area with a suitable solvent, collecting the wipe as hazardous waste. Follow with a soap and water wash.
-
Dispose: Manage the sealed container of spill debris as hazardous waste, arranging for EHS pickup.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
-
Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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- 9. mtu.edu [mtu.edu]
Personal protective equipment for handling 2-(Methyl(4-nitrophenyl)amino)ethanol
A Researcher's Guide to Safely Handling 2-(Methyl(4-nitrophenyl)amino)ethanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound (CAS No. 18226-16-9). This document moves beyond a simple checklist, offering a framework of understanding to empower you, the researcher, to work safely and effectively. The protocols herein are designed to be self-validating systems, grounded in the principles of risk minimization and procedural foresight.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount.[1][2] this compound is an orange, powdered solid.[3] Its chemical structure, featuring a nitro-substituted aromatic ring, warrants a cautious approach.
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are:
The presence of the aromatic nitro group is a key structural alert.[5] Compounds in this class can be toxic if absorbed through the skin or inhaled.[5] The potential for skin sensitization is a significant concern; initial contact may not produce a reaction, but subsequent exposures can lead to a pronounced allergic response.[6][7] Therefore, preventing direct contact is not merely a recommendation but a critical control measure.[2]
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3][8] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | Direct skin contact must be avoided.[2] Use appropriate gloves and protective clothing.[3] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | Prevent release into the environment.[3] Dispose of waste according to regulations. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a non-negotiable aspect of safe chemical handling.[8] For this compound, the following PPE is mandatory.
-
Eye and Face Protection : Chemical splash goggles are required at all times.[1][9] Given the powdered nature of the solid, which can become airborne, goggles provide essential protection from splashes and particulates.[9][10] For procedures with a higher risk of splashing or aerosol generation (e.g., weighing large quantities, preparing solutions), a full-face shield should be worn in addition to goggles.[9][11]
-
Skin and Body Protection :
-
Gloves : Due to the risk of skin sensitization, selecting the correct gloves is critical. Nitrile gloves are a suitable choice for protection against a variety of chemicals, including nitro compounds.[1][12] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[1] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[9]
-
Lab Coat : A flame-resistant lab coat that fits properly and is fully buttoned is required to protect your skin and clothing from potential contamination.[1][8]
-
-
Respiratory Protection : All handling of solid this compound should be performed within a certified chemical fume hood to minimize the inhalation of airborne particles.[9][10] This engineering control is the primary method for avoiding respiratory exposure.[2]
Safety Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes risk and ensures reproducibility.[10] Always plan your experiment in advance.[2]
3.1. Preparation:
-
Designate a Work Area : All work with this compound must be conducted in a designated area within a chemical fume hood.[10]
-
Assemble Materials : Before starting, gather all necessary equipment (spatulas, glassware, solvents, waste containers) and ensure it is clean and in good condition.[1]
-
Pre-label Containers : Clearly label all containers, including waste containers, with the full chemical name and relevant hazard symbols.[1][2]
3.2. Handling the Solid Compound (in a Fume Hood):
-
Weighing : Gently tap the container before opening to settle the powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.
-
Transfers : Keep containers closed when not in use.[10] When transferring the solid, do so slowly and carefully to prevent aerosolization.
3.3. Spill Response:
-
Alert Personnel : Immediately alert others in the lab.
-
Containment : For a small, dry spill within the fume hood, gently cover it with an absorbent material like vermiculite or sand.
-
Cleanup : Carefully sweep the absorbed material and spilled powder into a designated, labeled waste container.[13] Avoid raising dust. Use non-sparking tools for cleanup.[3]
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, essential for protecting both personnel and the environment.[8] Given its classification as harmful to aquatic life, this compound must not be disposed of down the drain.[3][7]
4.1. Waste Segregation:
-
Solid Waste : Place un-used or contaminated solid this compound, along with any contaminated weigh boats or paper, into a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, labeled container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials must be collected in a separate, sealed bag or container labeled as hazardous waste.[3]
4.2. Disposal Procedure:
-
Consult Institutional Guidelines : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Labeling : Ensure all waste containers are accurately and securely labeled with their full contents.[10]
-
Storage : Store sealed waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup by EHS.[1]
By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Bookshelf. National Institutes of Health.
- Australian Government Department of Health. (2016, November 25). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) website.
- Xperimentor. (2024, January 23). Lab Safety Rules and Guidelines.
- Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from Oklahoma State University Environmental Health and Safety website.
- BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from the University of Cincinnati Environmental Health and Safety website.
- Guidechem. (n.d.). 2-(4-Amino-2-methyl-5-nitrophenyl)amino]-ethanol (CAS No. 82576-75-8) SDS.
- Chemical Label. (n.d.). 2-((4-methyl-2-nitrophenyl)amino)ethanol. Retrieved from a chemical supplier's product label.
- Echemi. (n.d.). Buy 2-((4-Methyl-2-nitrophenyl)amino)ethanol from JHECHEM CO LTD.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
- Fisher Scientific. (2015, May 29). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethanol.
- ChemicalBook. (n.d.). This compound | 18226-16-9.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from the American Chemistry Council website.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-4-nitrophenol.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
